molecular formula C18H21N5O2 B1666894 Alogliptin CAS No. 850649-61-5

Alogliptin

カタログ番号: B1666894
CAS番号: 850649-61-5
分子量: 339.4 g/mol
InChIキー: ZSBOMTDTBDDKMP-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used extensively in research concerning type 2 diabetes mellitus . Its primary research value lies in its mechanism of action; by selectively inhibiting DPP-4, it slows the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This prolongation of active incretin levels enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon release from the liver, providing a valuable tool for studying glucose homeostasis . This compound is characterized by its high selectivity for DPP-4, showing little to no inhibition of the closely related enzymes DPP-8 and DPP-9 at therapeutic concentrations, which helps minimize off-target effects in research models . The compound has a molecular formula of C18H21N5O2 and a molecular weight of 339.40 g/mol . It demonstrates excellent bioavailability and has a terminal half-life of approximately 21 hours, supporting sustained target engagement in experimental settings . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

特性

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMTDTBDDKMP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234130
Record name Alogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Alogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

850649-61-5
Record name Alogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850649-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850649615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHC049LO86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alogliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Through a detailed examination of its molecular interactions, enzymatic inhibition, and physiological consequences, this document provides a comprehensive resource for professionals in the field of diabetes research and drug development.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1] It plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] The rapid degradation of GLP-1 and GIP by DPP-4, with a half-life of only 1-2 minutes for active GLP-1, limits their therapeutic potential in their native form.[2]

This compound: A Potent and Selective DPP-4 Inhibitor

This compound is an orally administered, quinazolinone-based, non-covalent inhibitor of the DPP-4 enzyme.[2][5] Its primary mechanism of action is to competitively and selectively bind to the catalytic site of DPP-4, thereby preventing the degradation of incretin hormones.[6] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[7][8]

Molecular Interaction with DPP-4

Crystallographic studies of this compound in complex with human DPP-4 reveal the precise molecular interactions responsible for its potent and selective inhibition. This compound binds non-covalently to the active site of the DPP-4 enzyme.[9] The DPP-4 active site is characterized by several subsites, including the S1, S2, and S2' subsites, which accommodate the side chains of the peptide substrates. The aminopiperidine moiety of this compound forms key interactions within the S2 subsite, while the benzonitrile group occupies the S1 pocket.[9]

Quantitative Data on this compound's Potency and Selectivity

This compound exhibits high potency and remarkable selectivity for DPP-4 over other closely related serine proteases, such as DPP-2, DPP-8, and DPP-9. This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.[8]

ParameterValueSpeciesReference
DPP-4 Inhibition
IC50~6.9 nMHuman
Selectivity
DPP-2>10,000-foldHuman
DPP-8>10,000-foldHuman[2]
DPP-9>10,000-foldHuman[2]
Fibroblast Activation Protein (FAP)/Seprase>10,000-foldHuman
Prolyl Endopeptidase>10,000-foldHuman
Tryptase>10,000-foldHuman

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.[2][8] It has an absolute bioavailability of approximately 100%.[8] The terminal half-life of this compound is about 21 hours, which supports once-daily dosing.[8] Following a single oral dose, this compound leads to rapid and sustained inhibition of plasma DPP-4.

ParameterValueSpeciesReference
Pharmacokinetics
Tmax1-2 hoursHuman[2][8]
Absolute Bioavailability~100%Human[8]
Terminal Half-life (t1/2)~21 hoursHuman[8]
Protein Binding~20%Human[7][8]
Excretion76% unchanged in urine, 13% in fecesHuman[8]
Pharmacodynamics
DPP-4 Inhibition (25 mg dose, 24h post-dose)>80%Human[2]
EC50 for DPP-4 Inhibition10.0-16.5 nMRats, Dogs, Monkeys

Signaling Pathways and Experimental Workflows

This compound's Effect on the Incretin Pathway

The following diagram illustrates the mechanism of action of this compound within the incretin signaling pathway.

Incretin_Pathway Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells stimulates GLP-1 (active) GLP-1 (active) Gut L-cells->GLP-1 (active) releases DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate for Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degrades to This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates (inhibited)

Caption: this compound inhibits DPP-4, increasing active GLP-1 levels and improving glycemic control.

Experimental Workflow for DPP-4 Inhibition Assay

The following diagram outlines a typical workflow for an in vitro fluorescence-based DPP-4 inhibitor screening assay.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Measurement and Analysis Reagents Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and this compound dilutions Wells Add to 96-well plate: - Assay Buffer - DPP-4 Enzyme - this compound (or vehicle) Reagents->Wells Incubation1 Incubate at 37°C for 10 minutes Wells->Incubation1 Substrate_Add Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubation1->Substrate_Add Incubation2 Incubate at 37°C for 30 minutes Substrate_Add->Incubation2 Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Fluorescence Analysis Calculate % Inhibition and IC50 value Fluorescence->Analysis

References

Discovery and development of Alogliptin as a DPP-4 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Alogliptin as a DPP-4 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones such as GLP-1 and GIP, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. Its development journey, from initial lead discovery to extensive clinical validation, showcases a systematic approach to drug design, focusing on high selectivity to minimize off-target effects and a favorable pharmacokinetic profile supporting once-daily dosing. This document provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, supported by detailed experimental protocols, quantitative data, and process visualizations.

Discovery and Lead Optimization

The discovery of this compound originated from research into quinazolinone-based compounds which, while showing potent DPP-4 inhibition, suffered from poor metabolic stability. The key innovation was the replacement of the quinazolinone core with a pyrimidinedione structure.[1][2] This modification addressed the metabolic instability while maintaining the necessary interactions with the DPP-4 active site, ultimately leading to the identification of this compound (SYR-322) by Syrrx, a company later acquired by Takeda Pharmaceutical Company.[3][4][5]

This compound's structure features a 2-cyanobenzyl group at the N1 position of the uracil ring and an (R)-3-aminopiperidine moiety at the C6 position. This configuration allows for optimal binding to the S1 and S2 subsites of the DPP-4 enzyme.[1][6] The development process included a cost-effective and scalable synthesis involving a key ruthenium-catalyzed asymmetric hydrogenation step.[7][8]

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of the DPP-4 enzyme.[6][9] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[10][11]

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[9] This leads to several downstream physiological effects that contribute to improved glucose homeostasis:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[12][13]

  • Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, which in turn reduces hepatic glucose production.[13][14]

This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[14][15]

Signaling Pathway

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_blood Bloodstream Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins Beta_Cell β-cells Incretins->Beta_Cell Stimulates Alpha_Cell α-cells Incretins->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control HGP ↓ Hepatic Glucose Production Glucagon->HGP HGP->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition

Caption: Mechanism of this compound via DPP-4 inhibition.

Preclinical Development

In Vitro Studies

This compound demonstrated potent inhibition of the human DPP-4 enzyme and exceptional selectivity against other closely related proteases. This high selectivity is crucial for minimizing potential off-target side effects.

Table 1: In Vitro DPP-4 Inhibition and Selectivity

Parameter Value Reference(s)
DPP-4 Inhibition (IC₅₀) ~6.9 nM [16]
Selectivity vs. DPP-8 >10,000-fold [4][16]
Selectivity vs. DPP-9 >10,000-fold [4][16]

| Selectivity vs. FAP/Seprase | >10,000-fold |[16] |

In Vivo Studies

Preclinical studies in animal models confirmed this compound's efficacy and characterized its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Species Oral Bioavailability (%) Reference(s)
Rat 45% [16]
Dog 86% [16]

| Monkey | 72% - 88% |[16] |

In Zucker fa/fa rats, a model for obesity and insulin resistance, a single oral dose of this compound resulted in significant dose-dependent effects:

  • DPP-4 Inhibition: Up to 100% inhibition at 2 hours.[16]

  • GLP-1 Levels: 2- to 3-fold increase in active GLP-1.[16]

  • Insulin Secretion: 1.5- to 2.6-fold increase in early-phase insulin secretion.[16]

  • Glucose Excursion: 31% to 67% reduction in blood glucose excursion following an oral glucose challenge.[16]

These results provided a strong rationale for advancing this compound into clinical trials.

Drug Discovery and Preclinical Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification (DPP-4) Lead_Gen Lead Generation (Quinazolinone Core) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Pyrimidinedione Core) Lead_Gen->Lead_Opt SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Synthesis Candidate Synthesis (this compound) SAR->Synthesis In_Vitro In Vitro Studies (Potency, Selectivity) Synthesis->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety, PK/PD in Humans) Tox->Phase_I Phase_II Phase II Trials (Dose-Ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: this compound's drug discovery and development workflow.

Clinical Development

This compound underwent a robust clinical development program to establish its efficacy and safety in adults with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents.[15][17]

Pharmacokinetics in Humans

This compound exhibits a predictable pharmacokinetic profile suitable for once-daily dosing.

Table 3: Pharmacokinetic Parameters of this compound in Humans (25 mg dose)

Parameter Value Reference(s)
Absolute Bioavailability ~100% [18]
Time to Peak Plasma Conc. (Tₘₐₓ) 1 - 2 hours [10][18]
Terminal Half-life (T₁/₂) ~21 hours [18][19]
Protein Binding 20% [18]
Metabolism Limited; primarily via CYP2D6 and CYP3A4 to two minor metabolites (M-I and M-II) [18]

| Excretion | 60% - 71% as unchanged drug in urine |[18][19] |

Pharmacodynamics in Humans

Oral administration of this compound leads to rapid, potent, and sustained inhibition of plasma DPP-4 activity.

Table 4: Pharmacodynamic Parameters of this compound in Humans

Dose Time Point Mean DPP-4 Inhibition Reference(s)
25 mg (single dose) 24 hours >80% [6]
25 mg (multiple doses) Peak ~99% [10]

| 25 mg (multiple doses) | 24 hours post-dose | 82% - 97% |[10] |

Clinical Efficacy

Phase 3 trials consistently demonstrated that this compound significantly improves glycemic control.

Table 5: Summary of Efficacy Results from Key Phase 3 Clinical Trials (26 Weeks)

Therapy Treatment Arm Placebo-Subtracted Mean Change in HbA1c Reference(s)
Monotherapy This compound 25 mg -0.57% [10][15]
Add-on to Metformin This compound 25 mg -0.69% [20]
Add-on to Pioglitazone This compound 25 mg -0.52% [20]
Add-on to Glyburide This compound 25 mg -0.53% [10]

| Add-on to Insulin | this compound 25 mg | -0.63% |[10] |

Clinical Safety and Tolerability

This compound is generally well-tolerated. The incidence of adverse events is comparable to placebo, with a low risk of hypoglycemia when not used in combination with insulin or sulfonylureas.

Table 6: Summary of Safety Profile from Monotherapy Trial (26 Weeks)

Adverse Event This compound 25 mg Placebo Reference(s)
Any Adverse Event (%) 67.4% 70.3% [10]
Serious Adverse Events (%) 0.8% 3.1% [10]

| Hypoglycemia (%) | 1.5% | 1.6% |[15] |

Commonly reported adverse events include nasopharyngitis, headache, and upper respiratory tract infection.[3] While a cardiovascular outcomes trial (EXAMINE) showed this compound did not increase the risk of major adverse cardiovascular events in high-risk patients, the FDA has added a warning about a potential increased risk of heart failure to the labels of DPP-4 inhibitors, including this compound.[3][5][19]

Typical Phase 3 Clinical Trial Design

Clinical_Trial_Design Screening Patient Screening (T2DM, Inadequate Glycemic Control) Randomization Randomization (1:1) Screening->Randomization Alogliptin_Arm This compound 25 mg QD + Background Therapy Randomization->Alogliptin_Arm Placebo_Arm Placebo QD + Background Therapy Randomization->Placebo_Arm Endpoint Primary Endpoint Analysis (Change from Baseline in HbA1c) Alogliptin_Arm->Endpoint Placebo_Arm->Endpoint Safety Secondary/Safety Endpoints (FPG, Adverse Events, Hypoglycemia) Endpoint->Safety caption *Background therapy could be diet/exercise (monotherapy trial) or stable-dose metformin, pioglitazone, etc. (add-on trial).

Caption: Logical workflow of a typical Phase 3 trial for this compound.

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the inhibitory activity of a compound against the DPP-4 enzyme.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Principle: The assay uses a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by active DPP-4 releases free AMC, which produces a fluorescent signal proportional to enzyme activity. An inhibitor will reduce this signal.[21]

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-AMC.

    • Assay Buffer (e.g., Tris-HCl, pH 7.5).

    • This compound (or test compound) dissolved in DMSO, serially diluted.

    • Sitagliptin or another known DPP-4 inhibitor as a positive control.[21]

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[21]

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • To triplicate wells of the microplate, add:

      • 100% Activity Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL solvent (DMSO).[21]

      • Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of this compound dilution.[21]

      • Background Wells: 40 µL Assay Buffer, 10 µL solvent.[21]

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[21]

    • Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Clinical Trial Protocol (Phase 3 Add-on to Metformin)

This protocol outlines the design for a pivotal trial to assess the efficacy and safety of this compound in patients inadequately controlled on metformin.

  • Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Determine the Efficacy and Safety of this compound When Used in Combination With Metformin in Subjects With Type 2 Diabetes.[22]

  • Objectives:

    • Primary: To evaluate the change in HbA1c from baseline after 26 weeks of treatment with this compound compared to placebo.

    • Secondary: To assess changes in fasting plasma glucose (FPG), patient response rates (achieving HbA1c ≤ 7.0%), and overall safety and tolerability.

  • Study Design:

    • Phase: 3

    • Design: Randomized, double-blind, placebo-controlled, parallel-group.

    • Patient Population: Adults with T2DM with inadequate glycemic control (e.g., HbA1c 7.0% - 10.0%) despite being on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.[22]

  • Procedure:

    • Screening Period (2-4 weeks): Confirm eligibility criteria, obtain informed consent, and collect baseline data (HbA1c, FPG, medical history).

    • Placebo Run-in (2 weeks): Ensure adherence to background metformin therapy.

    • Randomization: Eligible subjects are randomized (e.g., 2:1 or 1:1) to one of two treatment arms:

      • Arm A: this compound 25 mg once daily + stable metformin dose.

      • Arm B: Matching placebo once daily + stable metformin dose.

    • Treatment Period (26 weeks): Subjects attend clinic visits at specified intervals (e.g., Weeks 4, 8, 16, 26) for efficacy and safety assessments.

    • Follow-up: A final safety follow-up visit may occur 1-2 weeks after the last dose of the study drug.

  • Key Assessments:

    • Efficacy: HbA1c and FPG measured at baseline and subsequent visits.

    • Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests. Specific monitoring for episodes of hypoglycemia.

  • Statistical Analysis: The primary efficacy analysis is typically performed using an Analysis of Covariance (ANCOVA) model on the intent-to-treat (ITT) population, with the change in HbA1c as the dependent variable, treatment group as a factor, and baseline HbA1c as a covariate.

Conclusion

The development of this compound is a successful example of targeted drug design, resulting in a potent and highly selective DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low risk of hypoglycemia. Preclinical and extensive clinical data have established a favorable efficacy, safety, and pharmacokinetic profile, supporting its use as a once-daily oral therapy for type 2 diabetes, both as a monotherapy and as part of combination regimens. The rigorous scientific investigation, from molecular design to large-scale clinical trials, has solidified this compound's role in the management of T2DM.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Alogliptin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is curated from various preclinical studies in key animal models and is intended to serve as a valuable resource for professionals in the field of drug development and diabetes research.

Introduction

This compound is a pyrimidinedione-based oral antihyperglycemic agent that selectively inhibits the DPP-4 enzyme.[1] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[2] By prolonging the activity of these incretins, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[2][3] Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in various animal models of type 2 diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion properties.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models after Oral Administration
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
Rat103902.33-2.7745[4]
Dog36600.42-3.0486[4]
Monkey2----72-88[4]
Monkey10----72-88[4]
Monkey30----72-88[4]

Note: Some values were not available in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models after Intravenous Administration
SpeciesDose (mg/kg)Cmax (ng/mL)Half-life (t½) (h)Clearance (mL/kg/min)Volume of Distribution (Vd) (mL/kg)Reference
Rat13701.4249.553516.44[4]
Dog14802.9322.963507.90[4]
Monkey1-2.118.812601.76[4]

Note: Some values were not available in the cited literature.

Plasma Protein Binding: The plasma protein binding of this compound has been reported to be low to moderate across different animal species.[5] In humans, the binding is approximately 20%.[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the DPP-4 enzyme, leading to a cascade of downstream effects on glucose homeostasis.

Table 3: In Vitro and In Vivo Potency of this compound
ParameterSpecies/SystemValueReference
IC50 (DPP-4)Human~6.9 nM[4]
EC50 (DPP-4 inhibition)Rat3.4 - 5.6 ng/mL (10.0 - 16.5 nM)[4]
EC50 (DPP-4 inhibition)Dog3.4 - 5.6 ng/mL (10.0 - 16.5 nM)[4]
EC50 (DPP-4 inhibition)Monkey3.4 - 5.6 ng/mL (10.0 - 16.5 nM)[4]
Table 4: Pharmacodynamic Effects of a Single Oral Dose of this compound in Zucker fa/fa Rats
Dose (mg/kg)Plasma DPP-4 Inhibition at 2h (%)Plasma DPP-4 Inhibition at 24h (%)Increase in Plasma GLP-1 (AUC0-20 min)Increase in Early-Phase Insulin Secretion (AUC0-20 min)Reduction in Blood Glucose Excursion (AUC0-90 min)Reference
0.391202- to 3-fold1.5- to 2.6-fold31%[4]
1>91>202- to 3-fold1.5- to 2.6-fold>31%[4]
3>91>202- to 3-fold1.5- to 2.6-fold>31%[4]
10100662- to 3-fold1.5- to 2.6-fold67%[4]

Note: The table presents a summary of the dose-dependent effects observed in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for pharmacokinetic and pharmacodynamic studies of this compound.

Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats.[5]

  • Drug Administration:

    • Oral (p.o.): this compound was administered via oral gavage at a dose of 10 mg/kg.[5] The vehicle used was typically 0.5% methylcellulose.[7]

    • Intravenous (i.v.): this compound was administered via a tail vein injection at a dose of 1 mg/kg.[5]

  • Blood Sampling: Blood samples were collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) via the jugular vein or another appropriate site.[8] Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

Pharmacodynamic Study in Zucker fa/fa Rats
  • Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance.[4]

  • Drug Administration: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg.[4]

  • Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a baseline blood sample was collected. This compound or vehicle was administered, and after a specified time (e.g., 60 minutes), a glucose solution was administered orally.[7] Blood samples were then collected at various time points post-glucose challenge to measure plasma glucose, insulin, and active GLP-1 levels.[4]

  • DPP-4 Activity Assay: Plasma DPP-4 activity was measured using a fluorogenic assay.[4]

  • Hormone and Metabolite Analysis: Plasma glucose was measured using a glucose oxidase method. Plasma insulin and active GLP-1 concentrations were determined using specific enzyme-linked immunosorbent assays (ELISAs).[4]

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological mechanisms and experimental procedures are essential for a clear understanding of this compound's function and evaluation.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GIP GIP K-cells->GIP releases Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 degraded by GIP->Beta-cells stimulates GIP->DPP-4 degraded by Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates This compound This compound This compound->DPP-4 inhibits

Caption: Incretin signaling pathway and the mechanism of action of this compound.

Preclinical_Workflow Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Drug Administration Drug Administration Dose Formulation->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Pharmacodynamic Assessment Pharmacodynamic Assessment Blood Sampling->Pharmacodynamic Assessment Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetic Analysis->Data Analysis & Interpretation Pharmacodynamic Assessment->Data Analysis & Interpretation

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of DPP-4, leading to favorable pharmacokinetic and pharmacodynamic profiles across various animal models. These studies have been pivotal in establishing the efficacy and mechanism of action of this compound, supporting its development as a therapeutic agent for type 2 diabetes. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the ongoing investigation and development of novel antidiabetic therapies.

References

Alogliptin's Role in Incretin Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their physiological effects on glucose homeostasis.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on incretin hormone levels, and the downstream signaling pathways it modulates. Quantitative data on its efficacy are presented, along with detailed experimental methodologies for assessing its activity.

Mechanism of Action: DPP-4 Inhibition

This compound is a competitive inhibitor of the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP.[2] By binding to the active site of DPP-4, this compound prevents the cleavage of these incretin hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.[3][5] This action results in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and improvements in overall glycemic control.[6]

Quantitative Efficacy of this compound

The following tables summarize the quantitative data on this compound's inhibitory activity and its effect on plasma DPP-4 and incretin hormone levels.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of this compound

ParameterValueReference
IC50 for DPP-4 (nM) ~7-24[7]
Selectivity for DPP-4 vs. DPP-8 >14,000-fold[8]
Selectivity for DPP-4 vs. DPP-9 >14,000-fold[8]

Table 2: Plasma DPP-4 Inhibition with this compound in Humans

This compound DoseTime PointMean Peak Inhibition (%)Mean Inhibition at 24 hours (%)Reference
25 mg - 800 mg (single dose)-93% - 99%74.3% - 94%[3]
25 mg - 400 mg (14 days)-94% - 99%82% - 97%[3][8]

Table 3: Effect of this compound on Active GLP-1 Levels

| this compound Dose | Condition | Increase in Active GLP-1 | Reference | |---|---|---|---|---| | Not specified | Post-meal | 2- to 4-fold |[3] |

Incretin Hormone Signaling Pathways

The potentiation of GLP-1 and GIP by this compound leads to the activation of their respective signaling pathways in pancreatic β-cells, ultimately resulting in enhanced glucose-stimulated insulin secretion.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1 Receptor GLP-1->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 K_channel KATP Channel (Closure) PKA->K_channel Epac2->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells.

GIP Receptor Signaling Pathway

GIP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GIP GIP GIPR GIP Receptor GIP->GIPR AC Adenylate Cyclase GIPR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA K_channel KATP Channel (Closure) PKA->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Caption: GIP Receptor Signaling Pathway in Pancreatic β-Cells.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the DPP-4 enzyme.

Methodology: A fluorometric assay is commonly employed to measure DPP-4 activity.[9][10] The principle of this assay relies on a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[9]

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • This compound (or other test inhibitors)

    • Assay buffer (e.g., Tris-HCl or HEPES)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme to each well (except for the blank).

    • Add the different concentrations of this compound to the respective wells. A control well with no inhibitor is also included.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.[9]

    • The rate of increase in fluorescence is proportional to the DPP-4 activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Alogliptin_Dilution Prepare this compound Serial Dilutions Add_this compound Add this compound Dilutions Alogliptin_Dilution->Add_this compound DPP4_Prep Prepare DPP-4 Enzyme Solution Add_DPP4 Add DPP-4 to 96-well Plate DPP4_Prep->Add_DPP4 Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Add_DPP4->Add_this compound Incubate1 Incubate (10-15 min, 37°C) Add_this compound->Incubate1 Incubate1->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Measurement of Active GLP-1 Levels in Plasma

Objective: To quantify the concentration of biologically active GLP-1 in plasma samples following the administration of this compound.

Methodology: Measuring active GLP-1 is challenging due to its low physiological concentrations and rapid degradation by DPP-4.[11] Therefore, specific precautions and sensitive assays are required.

  • Sample Collection and Handling:

    • Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA).[12] This is crucial to prevent the ex vivo degradation of active GLP-1.

    • Immediately place the blood samples on ice.

    • Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying active GLP-1.[13] This assay utilizes two antibodies that specifically recognize different epitopes on the active form of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).

  • Procedure:

    • A capture antibody, specific for the C-terminus of active GLP-1, is coated onto the wells of a microplate.

    • Plasma samples and standards of known active GLP-1 concentrations are added to the wells.

    • The plate is incubated to allow the active GLP-1 to bind to the capture antibody.

    • After washing to remove unbound components, a detection antibody, specific for the N-terminus of active GLP-1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • The plate is incubated again, followed by another wash step.

    • A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

    • The intensity of the signal is measured using a microplate reader and is directly proportional to the concentration of active GLP-1 in the sample.

    • A standard curve is generated using the known standards, and the concentrations of active GLP-1 in the plasma samples are interpolated from this curve.

Conclusion

This compound is a well-characterized DPP-4 inhibitor that effectively increases the levels of active incretin hormones, GLP-1 and GIP. This leads to the potentiation of their downstream signaling pathways, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of diabetes drug development.

References

An In-depth Technical Guide to the Chemical Synthesis of Alogliptin

Author: BenchChem Technical Support Team. Date: November 2025

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the treatment of type 2 diabetes mellitus.[1] This technical guide provides a detailed overview of the prominent chemical synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic routes.

Original Synthesis Pathway

The initial synthesis of this compound, as disclosed by Takeda Pharmaceuticals, involves a three-stage process. This route begins with the condensation of 6-chloro-3-methyluracil and α-bromo-o-toluonitrile to form a key intermediate. This is followed by a nucleophilic substitution with (R)-3-aminopiperidine and subsequent salt formation with benzoic acid to yield this compound benzoate.[1]

Experimental Protocol:

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

In a variation of the original process, 6-Chlorouracil is first alkylated with 2-(bromomethyl)benzonitrile. This reaction is carried out in the presence of sodium hydride (NaH) and lithium bromide (LiBr) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to produce the N-benzyluracil derivative in a 54% yield.[2][3] This intermediate is then further alkylated using iodomethane and NaH in a DMF/tetrahydrofuran (THF) solvent system to give the 1,3-disubstituted uracil in 72% yield.[2][3]

Step 2: Synthesis of this compound

The resulting 1,3-disubstituted chlorouracil undergoes a displacement reaction with (R)-3-aminopiperidine dihydrochloride. This reaction can be performed using either sodium bicarbonate (NaHCO3) in hot methanol or potassium carbonate (K2CO3) in aqueous isopropanol to provide this compound.[2][3]

Step 3: Formation of this compound Benzoate

This compound free base is then treated with benzoic acid in ethanol to form the benzoate salt, which is isolated as a white crystalline solid.[3] The overall yield for this three-stage process is approximately 20-25%.[2]

Quantitative Data Summary:
StepReagents and ConditionsYieldPurityReference
Alkylation of 6-Chlorouracil2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSO54%-[2][3]
Methylation of N-benzyluracil derivativeIodomethane, NaH, DMF/THF72%-[2][3]
Displacement with (R)-3-aminopiperidine(R)-3-aminopiperidine dihydrochloride, NaHCO3/methanol or K2CO3/aqueous isopropanol->95%[2]
Overall Yield 20-25%[2]

Synthesis Pathway Diagram:

Original_Alogliptin_Synthesis A 6-Chlorouracil C N-benzyluracil derivative A->C NaH, LiBr DMF-DMSO B 2-(bromomethyl)benzonitrile B->C E 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C->E NaH DMF/THF D Iodomethane D->E G This compound E->G NaHCO3 or K2CO3 F (R)-3-aminopiperidine F->G I This compound Benzoate G->I Ethanol H Benzoic Acid H->I

Caption: Original synthesis pathway for this compound Benzoate.

Cost-Effective Synthesis via Asymmetric Hydrogenation

With increasing demand for this compound, a more efficient and cost-effective manufacturing process was developed. This improved pathway features a ruthenium-catalyzed asymmetric hydrogenation and a Hofmann rearrangement to introduce the chiral amino moiety at a later stage in the synthesis.[1]

Experimental Protocol:

Step 1: Synthesis of Enamide Intermediate

The synthesis begins with the transformation of 2-((3-methyl-2,4-dioxo-6-oxo-1,2,3,4,5,6-hexahydropyrimidin-1-yl)methyl)benzonitrile. This is achieved through a reaction with Pd/C catalyst in methanol under hydrogen pressure at 40°C. The resulting enamide is then converted to its mono p-toluenesulfonate salt.[1]

Step 2: Asymmetric Hydrogenation

The enamide p-toluenesulfonate salt undergoes asymmetric hydrogenation using a Ru(CF3CO2)2{(S)-phanephos} catalyst. The addition of potassium bromide (KBr) was found to significantly enhance the reaction activity. The reaction is carried out to achieve a high enantiomeric excess (ee).[1]

Step 3: Coupling Reaction

The product of the asymmetric hydrogenation is then coupled with 1,3-disubstituted chlorouracil in the presence of potassium carbonate in aqueous 2-propanol at 65°C.[1]

Step 4: Hofmann Rearrangement and Salt Formation

The final steps involve a Hofmann rearrangement to form the primary amine, followed by salt formation with benzoic acid to yield this compound benzoate.

Quantitative Data Summary:
StepReagents and ConditionsYieldEnantiomeric Excess (ee)Reference
Enamide FormationPd/C, H2, MeOH, 40°C70%-[1]
Asymmetric HydrogenationRu(CF3CO2)2{(S)-phanephos}, KBr68%99.6%[1]
Coupling ReactionK2CO3, aqueous 2-propanol, 65°C--[1]

Synthesis Pathway Diagram:

Asymmetric_Hydrogenation_Pathway Start Starting Material Enamide Enamide Intermediate Start->Enamide Pd/C, H2, MeOH Hydrogenated Asymmetric Hydrogenation Product Enamide->Hydrogenated Ru-catalyst, KBr Coupled Coupled Intermediate Hydrogenated->Coupled 1,3-disubstituted chlorouracil, K2CO3 This compound This compound Coupled->this compound Hofmann Rearrangement AlogliptinBenzoate This compound Benzoate This compound->AlogliptinBenzoate Benzoic Acid

Caption: Cost-effective this compound synthesis via asymmetric hydrogenation.

Alternative Synthesis Pathways

Several alternative synthetic routes for this compound have been reported in patent literature, aiming to improve efficiency and reduce the use of hazardous reagents.

Urea Derivative Pathway

One such method involves the reaction of a urea derivative with malonic acid or its derivatives to form a pyrimidinedione intermediate. This intermediate is subsequently converted to a 6-halopyrimidinedione, which then reacts with an amine to form this compound.[2][4]

Experimental Workflow Diagram:

Urea_Derivative_Pathway Urea Urea Derivative Pyrimidine Pyrimidinedione Intermediate Urea->Pyrimidine Malonic Malonic Acid Derivative Malonic->Pyrimidine HaloPyrimidine 6-Halopyrimidinedione Pyrimidine->HaloPyrimidine Halogenating Agent This compound This compound HaloPyrimidine->this compound Amine (R)-3-aminopiperidine Amine->this compound

Caption: this compound synthesis starting from a urea derivative.

N-Methylbarbituric Acid Pathway

Another patented process begins with N-methylbarbituric acid. This starting material is reacted with a halogenating agent and then with 2-(bromomethyl)benzonitrile to yield the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce this compound.[4]

Logical Relationship Diagram:

N_Methylbarbituric_Acid_Pathway Start N-Methylbarbituric Acid Intermediate1 Halogenated Intermediate Start->Intermediate1 Halogenating Agent Intermediate2 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Intermediate1->Intermediate2 2-(bromomethyl)benzonitrile This compound This compound Intermediate2->this compound (R)-3-aminopiperidine dihydrochloride

Caption: Logical flow of this compound synthesis from N-methylbarbituric acid.

Conclusion

The synthesis of this compound has evolved from its original conception to more streamlined, cost-effective, and scalable processes suitable for industrial production. The development of an asymmetric hydrogenation route represents a significant advancement in the manufacturing of this important antidiabetic drug. The alternative pathways described in patent literature offer further options for the synthesis of this compound and its key intermediates, providing flexibility for drug development professionals. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers in the field of medicinal chemistry and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Alogliptin in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin is an orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by slowing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[1][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Pharmacokinetics of this compound

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][4] It has an absolute bioavailability of approximately 100% and a low plasma protein binding of about 20%.[1][3][5] The drug is not extensively metabolized, with the primary enzymes involved being CYP2D6 and CYP3A4, forming two minor, largely inactive metabolites.[1][6] The majority of the administered dose (60% to 76%) is excreted unchanged in the urine.[2][3][6] The terminal elimination half-life is approximately 21 hours.[1][3]

Signaling Pathway of this compound

The mechanism of action of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon secretion from pancreatic alpha cells. This results in improved glycemic control.

Alogliptin_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release Insulin Release\n(β-cells) Insulin Release (β-cells) GLP-1 (active)->Insulin Release\n(β-cells) stimulates Glucagon Suppression\n(α-cells) Glucagon Suppression (α-cells) GLP-1 (active)->Glucagon Suppression\n(α-cells) stimulates DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme degraded by Improved Glycemic Control Improved Glycemic Control Insulin Release\n(β-cells)->Improved Glycemic Control Glucagon Suppression\n(α-cells)->Improved Glycemic Control GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) This compound This compound This compound->DPP-4 Enzyme inhibits

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following protocol is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. This method is based on published literature and validated according to FDA and ICH guidelines.[7][8][9][10][11]

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • HPLC-grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at various concentrations (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation

The following is a protein precipitation protocol for the extraction of this compound from plasma:

  • Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock & Working Solutions (this compound & IS) B Spike Blank Plasma (Calibration Curve & QCs) A->B C Plasma Sample Aliquoting D Add Internal Standard (IS) C->D E Protein Precipitation (Acetonitrile) D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H Inject Sample into HPLC G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM Mode) I->J K Peak Integration & Quantification J->K L Generate Calibration Curve K->L M Calculate Unknown Concentrations L->M

Figure 2: Experimental workflow for this compound quantification.

HPLC-MS/MS Method Parameters

The following table summarizes typical HPLC-MS/MS parameters for the analysis of this compound.

ParameterCondition
HPLC System
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A, then return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 340.2 → 199.1; IS: (specific to the IS used)
Ion Source Temp.500°C
IonSpray Voltage5500 V

Method Validation

The analytical method should be fully validated according to the principles outlined in the FDA and ICH M10 guidelines.[7][9][10][11] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of this compound and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery Consistent and reproducible recovery of this compound and IS from the plasma matrix.
Matrix Effect The ion suppression or enhancement should be consistent across different lots of plasma.
Stability This compound should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Logical Relationship of Validation Parameters

The validation of a bioanalytical method is a comprehensive process where each parameter demonstrates the reliability of the method for its intended purpose.

Validation_Logic cluster_core Core Performance cluster_specificity Assay Specificity cluster_reliability Sample Handling Reliability cluster_validation Overall Method Validation Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->ValidatedMethod Selectivity Selectivity Selectivity->Accuracy Selectivity->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->ValidatedMethod Recovery Recovery Recovery->Accuracy Recovery->ValidatedMethod Stability Stability Stability->Accuracy Stability->ValidatedMethod

Figure 3: Logical relationship of bioanalytical method validation parameters.

Data Presentation

The quantitative data from a representative validated HPLC-MS/MS method for this compound in human plasma is summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c
Weighting Factor1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.5 - 104.2< 10.596.1 - 103.8< 11.2
Low397.2 - 102.1< 8.298.0 - 101.5< 9.1
Medium50098.5 - 101.8< 6.599.1 - 101.2< 7.3
High80099.0 - 101.1< 5.899.5 - 100.9< 6.4

Table 3: Stability Data

Stability ConditionDurationAccuracy (%)
Bench-top6 hours at room temp.96.8 - 102.5
Freeze-thaw3 cycles97.1 - 101.9
Long-term30 days at -80°C98.2 - 101.3

The HPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate that the method is suitable for supporting pharmacokinetic and other clinical studies. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is essential to ensure the generation of high-quality and reliable data.

References

Application Note: High-Throughput Bioanalysis of Alogliptin in Biological Fluids using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Alogliptin in biological fluids, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The described methods are sensitive, specific, and robust, suitable for high-throughput analysis in a research or drug development setting.

Introduction

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[3] Accurate and reliable bioanalytical methods are essential for the development and clinical monitoring of this compound. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in biological fluids.

Sample Preparation

Two common and effective methods for extracting this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of Milli-Q water and vortex.[4]

  • Add 50 µL of the internal standard (IS) working solution (e.g., this compound-D3 or Miglitol).[4]

  • Add 800 µL of acetonitrile to precipitate the proteins and vortex for 2 minutes.[4]

  • Centrifuge the samples at 5000 rpm for 5 minutes.[4]

  • Transfer approximately 500 µL of the supernatant to a clean vial for LC-MS/MS analysis.[4]

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[4]

Protocol 2: Liquid-Liquid Extraction

LLE offers a cleaner extract compared to PPT, which can reduce matrix effects.

  • To 250 µL of plasma sample, add 50 µL of this compound-D3 internal standard (50 ng/mL) and 100 µL of 0.05 M NaOH buffer (pH 4).[5]

  • Add 2.5 mL of ethyl acetate and vortex to mix.[5]

  • Centrifuge at 2000 rpm for 15 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness using a lyophilizer or under a stream of nitrogen at 40±5°C.[5][6]

  • Reconstitute the residue in 300-400 µL of the mobile phase.[5][6]

  • Inject the desired volume (e.g., 10 µL) into the LC-MS/MS system.[6]

Liquid Chromatography

The following tables summarize the typical chromatographic conditions for this compound analysis.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Inertsil ODS C18 (50 x 4.6 mm, 5 µm)[5]BEH C18 (50 x 2.1 mm, 1.7 µm)[7]Waters Symmetry Shield RP C18 (4.6 mm ID, 5 µm)[6]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile:Methanol (80:20 v/v) (30:70 v/v)[5]0.1% Aqueous Formic Acid : Acetonitrile (40:60 v/v)[7]0.3% Formic Acid in Water : Acetonitrile (20:80 v/v)[6]
Flow Rate 1.0 mL/min[5][6]0.3 mL/min[7]1.0 mL/min[6]
Column Temp. 40 ± 1°C[4]AmbientNot Specified
Injection Vol. Not SpecifiedNot Specified10 µL[6]
Run Time 2.0 minutes[8]< 3.0 minutes2.186 min (this compound)[6]
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometric Parameters

ParameterThis compoundThis compound-D3 (IS)Vildagliptin (IS)
Ionization Mode ESI Positive[6][7]ESI Positive[5]ESI Positive[6]
MRM Transition 340.2 → 116.0[5]343.3 → 196.2[5]303.39 → 232.16[6]
340.18 → 116.08[7]344.30 → 116.10[4]
339.19 → 245.11[6]
Declustering Potential (DP) 18 V[5]18 V[5]Not Specified
Collision Energy (CE) 10 V[5]10 V[5]Not Specified
Entrance Potential (EP) 10 V[5]10 V[5]Not Specified
Collision Cell Exit Potential (CXP) 10 V[5]10 V[5]Not Specified

Method Validation and Performance

The described methods have been validated according to regulatory guidelines (e.g., USFDA) and have demonstrated excellent linearity, accuracy, precision, and stability.

Table 3: Summary of Method Performance Characteristics

ParameterResult
Linearity Range 4.00 - 600 ng/mL[5]
10 - 400 ng/mL[7]
40.17 - 16,096 ng/mL[6]
Correlation Coefficient (r²) >0.99[6]
Accuracy 85-115% of nominal values[6]
Precision (%CV) ≤ 15%[6]
Extraction Recovery 96.18 - 98.36%[6]

Visualizations

This compound Bioanalysis Workflow

The following diagram illustrates the general workflow for the bioanalysis of this compound in biological samples.

Alogliptin_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (PPT or LLE) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (for LLE) Supernatant->Evaporation Injection Inject into LC-MS/MS Supernatant->Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound bioanalysis.

This compound Signaling Pathway

This diagram illustrates the mechanism of action of this compound as a DPP-4 inhibitor.

Alogliptin_Signaling_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 BetaCells β-cells GLP1->BetaCells Stimulates AlphaCells α-cells GLP1->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by GIP GIP GIP->BetaCells Stimulates GIP->AlphaCells Inhibits GIP->DPP4 Degraded by Insulin Insulin Secretion (Glucose-dependent) BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon This compound This compound This compound->DPP4 Inhibits BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Increases (Inhibited)

Caption: this compound's mechanism of action.

Conclusion

The LC-MS/MS methods detailed in this application note are highly suitable for the quantitative determination of this compound in biological fluids. The protocols for sample preparation are straightforward and adaptable to different laboratory settings, while the chromatographic and mass spectrometric conditions provide the necessary sensitivity and selectivity for robust bioanalysis. These methods can be effectively applied in pharmacokinetic and other studies requiring the precise measurement of this compound concentrations.

References

Application Notes & Protocols: In Vitro Assays for Measuring Alogliptin's DPP-4 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins potentiate glucose-dependent insulin secretion. By cleaving and inactivating GLP-1 and GIP, DPP-4 reduces their ability to stimulate insulin release.[1][2]

Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.[1][3] By blocking DPP-4 activity, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their action, which leads to increased insulin secretion in a glucose-dependent manner and a reduction in glucagon levels.[1][4] This mechanism makes DPP-4 inhibitors, including this compound, an important class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[5][6]

Measuring the in vitro inhibitory activity of compounds like this compound against DPP-4 is a crucial step in drug discovery and development. The most common method is a continuous fluorometric kinetic assay, which provides a sensitive and high-throughput-compatible means of determining inhibitor potency.[7][8]

DPP-4 Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which this compound exerts its therapeutic effect.

DPP4_Pathway cluster_0 Physiological State (No Inhibitor) cluster_1 Pharmacological Intervention Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme degraded by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4_enzyme->Inactive_Metabolites Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose This compound This compound DPP4_inhibited DPP-4 Enzyme This compound->DPP4_inhibited inhibits GLP1_GIP_active Prolonged Active Incretins (GLP-1, GIP) GLP1_GIP_active->DPP4_inhibited degradation blocked Pancreas_stimulated Pancreatic β-cells GLP1_GIP_active->Pancreas_stimulated stimulates Insulin_enhanced Enhanced ↑ Insulin Secretion Pancreas_stimulated->Insulin_enhanced Glucose_lowered ↓ Blood Glucose Insulin_enhanced->Glucose_lowered Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) start->reagent_prep plate_setup 2. Set up 96-Well Plate - 100% Activity Control - Background Control - this compound Test Wells reagent_prep->plate_setup add_inhibitor 3. Add this compound or Vehicle to appropriate wells plate_setup->add_inhibitor add_enzyme 4. Add DPP-4 Enzyme to all wells except Background add_inhibitor->add_enzyme pre_incubate 5. Pre-incubate Plate (e.g., 10 min at 37°C) add_enzyme->pre_incubate initiate_reaction 6. Initiate Reaction (Add DPP-4 Substrate) pre_incubate->initiate_reaction incubate_read 7. Incubate and Read Fluorescence (Kinetic mode, 37°C, Ex/Em 360/460 nm) initiate_reaction->incubate_read data_analysis 8. Analyze Data - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value incubate_read->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Alogliptin Efficacy Studies in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[3] The primary mechanism of action of this compound is to slow the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By increasing the active levels of these hormones, this compound enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[4][5][6]

This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound in established animal models of type 2 diabetes. The selected models are widely used and recapitulate key pathophysiological features of human type 2 diabetes, including insulin resistance, hyperglycemia, and β-cell dysfunction.

Animal Models for this compound Efficacy Studies

Several rodent models are suitable for evaluating the therapeutic efficacy of this compound. The choice of model often depends on the specific aspects of type 2 diabetes being investigated. Commonly used models include:

  • db/db Mice: These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia. They are a widely used model for studying obesity-related type 2 diabetes.

  • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.[3] They are a valuable model for investigating the effects of antidiabetic agents on metabolic control and β-cell function.[7]

  • Zucker Diabetic Fatty (ZDF) Rats: This model exhibits obesity, hyperlipidemia, and progresses from an insulin-resistant state to overt diabetes with β-cell failure.[8]

  • High-Fat Diet (HFD)/Streptozotocin (STZ) Induced Diabetic Mice: This is a non-genetic model where insulin resistance is induced by a high-fat diet, followed by a low dose of streptozotocin to induce partial β-cell damage, mimicking the progression of type 2 diabetes.[1][2]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various animal models of type 2 diabetes.

Table 1: Efficacy of this compound in db/db Mice

ParameterControl (db/db)This compound-treated (db/db)% ChangeReference
HbA1c (%) ~9.0Reduced to prediabetic levelsSignificant Reduction[3]
Fasting Glucose (mg/dL) ElevatedModestly LoweredModest Reduction[3]
Plasma Insulin (ng/mL) ElevatedIncreasedIncreased[3]
Total Cholesterol (mg/dL) ElevatedReducedReduction[3]
Triglycerides (mg/dL) ElevatedReducedReduction[3]

Table 2: Efficacy of this compound in ob/ob Mice

ParameterControl (ob/ob)This compound-treated (ob/ob)% ChangeReference
Glycosylated Hemoglobin (%) ElevatedDecreased by 0.4-0.9%Significant Reduction[7]
Fasting Plasma Glucose (mg/dL) ElevatedDecreased by 7-28%Significant Reduction[7]
Plasma Insulin (ng/mL) ElevatedIncreased 1.5-2.0-foldSignificant Increase[7]
Plasma Triglycerides (mg/dL) ElevatedDecreased by 24-51%Significant Reduction[7]
Pancreatic Insulin Content NormalIncreased up to 2.5-foldSignificant Increase[7]

Table 3: Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats

ParameterControl (ZDF)This compound + Pioglitazone-treated (ZDF)% ChangeReference
Progression to Diabetes ProgressivePreventedN/A[8]
Islet Triglyceride Levels IncreasedMarkedly LoweredSignificant Reduction[8]
Islet Diacylglyceride Levels IncreasedMarkedly LoweredSignificant Reduction[8]

Table 4: Efficacy of this compound in High-Fat Diet (HFD)/Streptozotocin (STZ) Mice

ParameterControl (HFD/STZ)This compound-treated (HFD/STZ)% ChangeReference
Postprandial Blood Glucose ElevatedDose-dependent reductionSignificant Reduction[1][2]
Fasting Blood Glucose ElevatedDose-dependent reductionSignificant Reduction[1][2]
Blood A1C Level ElevatedDose-dependent reductionSignificant Reduction[1][2]
Pancreas Insulin Content ReducedIncreasedIncreased[1][2]
β-cell Mass ReducedSignificantly RestoredRestoration[1][2]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

Alogliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells + α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells - DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound This compound This compound->DPP-4 Enzyme Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Studies

Experimental_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization & Grouping Randomization & Grouping Baseline Measurements->Randomization & Grouping This compound Administration This compound Administration Randomization & Grouping->this compound Administration In-life Monitoring In-life Monitoring This compound Administration->In-life Monitoring Terminal Experiments Terminal Experiments In-life Monitoring->Terminal Experiments Data Analysis Data Analysis Terminal Experiments->Data Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.[9]

Materials:

  • Glucose solution (20% w/v in sterile water or saline)

  • Glucometer and test strips

  • Oral gavage needles (18-20 gauge, curved)

  • Syringes (1 mL)

  • Restraint device for mice

  • Blood collection tubes (e.g., EDTA-coated microvettes)

  • Centrifuge

Procedure:

  • Fasting: Fast mice for 4-6 hours (or overnight, 16-18 hours, depending on the specific study design) with free access to water.[10][11]

  • Baseline Blood Sample:

    • Gently restrain the mouse.

    • Warm the tail using a heat lamp or warm water to dilate the blood vessels.[12]

    • Make a small incision (1-2 mm) at the tip of the tail using a sterile scalpel or scissors.[11]

    • Gently "milk" the tail to obtain a drop of blood.

    • Measure blood glucose using a glucometer (Time 0).

    • Collect 20-30 µL of blood into an EDTA-coated tube for insulin measurement. Keep on ice.

  • Glucose Administration:

    • Weigh the mouse to calculate the correct glucose dose (typically 1-2 g/kg body weight).[10]

    • Administer the glucose solution orally using a gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.

  • Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[10][11]

    • At each time point, measure blood glucose and collect blood for insulin analysis.

  • Plasma Separation:

    • After the final blood collection, centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C.

    • Collect the plasma supernatant and store at -80°C for subsequent insulin ELISA.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose tolerance curve for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between control and this compound-treated groups.

Protocol 2: Insulin Tolerance Test (ITT)

Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Syringes (insulin syringes or 1 mL syringes with 26-27G needles)

  • Restraint device for mice

  • Blood collection supplies (as for OGTT)

Procedure:

  • Fasting: Fast mice for 4-6 hours with free access to water.[13]

  • Baseline Blood Sample:

    • Follow the same procedure as for the OGTT (Protocol 1, Step 2) to obtain a baseline blood glucose measurement (Time 0).

  • Insulin Administration:

    • Weigh the mouse to calculate the correct insulin dose (typically 0.75-1.5 U/kg body weight, dose may need to be optimized depending on the model's insulin sensitivity).

    • Dilute the insulin stock in sterile saline to the desired concentration.

    • Administer the insulin solution via intraperitoneal (IP) injection.

  • Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.[14]

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group, often expressed as a percentage of the baseline glucose level.

    • Calculate the rate of glucose disappearance (Kitt) from the linear portion of the decay curve.

    • Perform statistical analysis to compare the glucose-lowering effect of insulin between control and this compound-treated groups.

Protocol 3: HbA1c Measurement

Objective: To measure the percentage of glycated hemoglobin, which reflects the average blood glucose levels over the preceding 2-3 months in humans, and a shorter period in rodents.[15]

Materials:

  • Commercially available mouse HbA1c assay kit (e.g., enzymatic assay, HPLC, or capillary electrophoresis-based)[15]

  • Blood collection tubes (EDTA-coated)

  • Spectrophotometer or appropriate reader for the chosen assay kit

Procedure:

  • Blood Collection:

    • Collect whole blood (approximately 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture at the end of the study.

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

  • Sample Preparation and Analysis:

    • Follow the specific instructions provided with the commercial HbA1c assay kit.

    • This typically involves lysing the red blood cells and then performing the assay to determine the percentage of HbA1c.

  • Data Analysis:

    • Compare the mean HbA1c levels between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The animal models and experimental protocols outlined in this document provide a robust framework for evaluating the preclinical efficacy of this compound for the treatment of type 2 diabetes. The use of standardized procedures and the collection of quantitative data on key metabolic parameters will enable researchers to generate reliable and reproducible results, contributing to a comprehensive understanding of this compound's therapeutic potential. Careful selection of the animal model and adherence to detailed experimental protocols are crucial for the successful execution of these studies.

References

Application Notes and Protocols for Cardiovascular Outcome Studies of Alogliptin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the protocols employed in the pivotal cardiovascular outcome trial for Alogliptin, primarily focusing on the EXAMINE (EXamination of CArdiovascular outcoMes with this compound versus standard of carE) trial. This document is intended for researchers, scientists, and drug development professionals interested in the design and execution of cardiovascular safety studies for anti-diabetic medications.

Introduction

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive evaluation of the cardiovascular safety profile for new anti-diabetic therapies to rule out excess cardiovascular risk.[1][2] this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, was developed for the treatment of type 2 diabetes mellitus.[3] The EXAMINE trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled study designed to assess the cardiovascular safety of this compound in high-risk patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).[4][5][6]

Experimental Design and Protocols

The EXAMINE trial was structured to establish the non-inferiority of this compound compared to placebo in preventing major adverse cardiovascular events (MACE).[5]

2.1 Study Population

A total of 5,380 patients with type 2 diabetes and a recent ACS (myocardial infarction or unstable angina requiring hospitalization) within the previous 15 to 90 days were enrolled.[2][4]

  • Inclusion Criteria:

    • Age > 18 years.[5]

    • Diagnosis of type 2 diabetes.[5]

    • Glycated hemoglobin (A1C) levels between 6.5% and 11.0% (or 7.0% to 11.0% if on insulin).[5]

    • History of ACS within 15 to 90 days prior to randomization.[5]

  • Exclusion Criteria:

    • Use of other DPP-4 inhibitors or GLP-1 receptor agonists.[7]

    • Type 1 diabetes.[5]

    • Hemodynamically unstable cardiovascular disorders.[5]

    • Dialysis within 14 days of screening.[5][7]

2.2 Randomization and Blinding

Patients were randomly assigned in a double-blind fashion to receive either this compound or a matching placebo, in addition to their existing standard of care for diabetes and cardiovascular disease.[4][6] An independent statistician, blinded to treatment allocation, performed the data analyses.[5]

2.3 Investigational Treatment

  • This compound Group: Patients received this compound once daily. The dosage was adjusted based on renal function:

    • 25 mg for patients with an estimated glomerular filtration rate (eGFR) > 60 mL/min.[8]

    • 12.5 mg for eGFR between 30 and 60 mL/min.[7][8]

    • 6.25 mg for eGFR < 30 mL/min.[7][8]

  • Placebo Group: Patients received a matching placebo once daily.[6]

2.4 Study Endpoints

The trial evaluated specific cardiovascular outcomes to determine the safety of this compound.

  • Primary Endpoint: The primary composite endpoint was the time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[3][9]

  • Secondary Endpoint: A key secondary composite endpoint included the primary MACE components plus urgent revascularization due to unstable angina.[5][9]

2.5 Statistical Analysis

The primary analysis was a non-inferiority assessment. The upper boundary of the one-sided repeated confidence interval for the hazard ratio of the primary endpoint had to be below a pre-specified margin of 1.3 to declare non-inferiority.[2][4] Interim analyses were planned and conducted.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the EXAMINE trial.

Table 1: Baseline Characteristics of Patients

CharacteristicThis compound (N=2,701)Placebo (N=2,679)
Mean Age (years)6161
Male (%)68%68%
Mean A1C at Baseline (%)8.08.0
History of Myocardial Infarction (%)77%77%
History of Unstable Angina (%)23%23%
Median Time from ACS to Randomization (days)4446

Data sourced from multiple reports on the EXAMINE trial.[9]

Table 2: Primary and Secondary Cardiovascular Outcomes

EndpointThis compound (N=2,701)Placebo (N=2,679)Hazard Ratio (95% CI)P-value for Non-inferiority
Primary MACE 305 (11.3%)316 (11.8%)0.96 (one-sided repeated CI bound, 1.16)<0.001
CV Death, Non-fatal MI, Non-fatal Stroke
Secondary MACE 12.7%13.4%0.95 (one-sided repeated CI bound, 1.14)N/A
Primary MACE + Urgent Revascularization

CI: Confidence Interval. Data from the primary publication of the EXAMINE trial.[1][2][4][8]

Table 3: Heart Failure Outcomes

EndpointThis compoundPlaceboHazard Ratio (95% CI)
Hospitalization for Heart Failure3.9%3.3%1.19 (0.90 - 1.58)
CV Death or Hospitalization for Heart FailureN/AN/A0.98 (0.82 - 1.21)

Data from post-hoc analyses of the EXAMINE trial.[10]

Visualizations

Diagram 1: EXAMINE Trial Workflow

EXAMINE_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Arms (Median 18 months) cluster_followup Follow-up & Endpoint Adjudication cluster_analysis Analysis P Patients with Type 2 Diabetes & Recent ACS (15-90 days) R Randomization P->R A This compound + Standard of Care R->A N=2,701 PL Placebo + Standard of Care R->PL N=2,679 FU Follow-up for up to 40 months A->FU PL->FU Adj Adjudication of CV Events FU->Adj Ana Primary Analysis: Non-inferiority of MACE Adj->Ana

Caption: Workflow of the EXAMINE cardiovascular outcome trial.

Diagram 2: this compound's Mechanism and CV Safety Logic

Alogliptin_Mechanism cluster_mechanism Mechanism of Action cluster_effect Glycemic Control cluster_safety Cardiovascular Safety Assessment (EXAMINE) Ingestion Food Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Insulin ↑ Glucose-dependent Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon This compound This compound This compound->DPP4 Inhibits Hypothesis Hypothesis: This compound does not increase CV risk Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Result Result: Non-inferior to Placebo for MACE Hypothesis->Result Tested via trial

Caption: this compound's mechanism and the logic for its CV safety trial.

Conclusion

The EXAMINE trial was a robust cardiovascular outcome study that followed a rigorous protocol to assess the safety of this compound in a high-risk population.[11] The study successfully demonstrated that this compound, when added to standard of care for patients with type 2 diabetes and recent acute coronary syndrome, did not increase the risk of major adverse cardiovascular events.[2][4] These protocols and the resulting data are crucial for understanding the cardiovascular safety profile of this compound and serve as a valuable reference for the design of future cardiovascular outcome trials for anti-diabetic agents.

References

Application Notes & Protocols for Spectrophotometric Determination of Alogliptin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin is an oral anti-diabetic drug that acts as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound, intended for researchers, scientists, and professionals in drug development and quality control. The methods described are based on validated procedures reported in scientific literature and are suitable for routine analysis.

Quantitative Data Summary

The following table summarizes the key validation parameters for different spectrophotometric methods used for the determination of this compound. This allows for a direct comparison of their performance characteristics.

MethodWavelength (λmax) / Wavelength RangeLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Reference
First-Order Derivative Spectroscopy 278.0 nm2-160.9996-[1]
Simultaneous Equation Method (with Metformin) 277 nm (for this compound)5-25-98-102%[2]
Absorbance Ratio Method (with Metformin) 250 nm (iso-absorptive point) and 277 nm5-25-98-102%[2]
Area Under Curve (AUC) Method (with Glibenclamide) 270-280 nm1-16> 0.995-[3]
Simple UV Spectrophotometry 277 nm5-25> 0.99999.4%[4]
Visible Spectrophotometry (Bromate-Bromide Method A) 505 nm1-10-99.84 ± 0.139% – 100.20 ± 0.625%[5]
Visible Spectrophotometry (Bromate-Bromide Method B) 720 nm2.5-12.5-99.96 ± 0.351% – 100.32 ± 0.422%[5]

Experimental Protocols

Method 1: First-Order Derivative UV Spectrophotometry

This method enhances the resolution of the absorption spectrum, which can be particularly useful in minimizing interference from excipients.

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

2. Reagents and Materials:

  • This compound benzoate reference standard.

  • 0.1 M Hydrochloric acid (HCl).

  • Distilled water.

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound benzoate and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1 M HCl to obtain a concentration of 100 µg/mL.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in 0.1 M HCl to obtain concentrations in the range of 2-16 µg/mL.

5. Spectrophotometric Analysis:

  • Scan the prepared working standard solutions in the UV region (e.g., 200-400 nm) against 0.1 M HCl as a blank.

  • Convert the zero-order spectra to first-order derivative spectra.

  • Measure the absorbance of the first-order derivative peak at 278.0 nm.[1]

  • Construct a calibration curve by plotting the first-order derivative absorbance versus concentration.

6. Sample Preparation (from Tablets):

  • Weigh and finely powder twenty tablets to determine the average weight.

  • Take an amount of powder equivalent to 10 mg of this compound benzoate and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 0.1 M HCl, mix well, and filter through a suitable filter paper.

  • Further dilute the filtrate with 0.1 M HCl to obtain a concentration within the Beer-Lambert's law range.

  • Measure the first-order derivative absorbance at 278.0 nm and determine the concentration from the calibration curve.

Method 2: Simple UV Spectrophotometry

This is a direct and straightforward method for the quantification of this compound.

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol and Water (as solvent/diluent).[4]

3. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up to volume with the chosen diluent to get a concentration of 1000 µg/mL.[4]

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions using the diluent to achieve concentrations in the range of 5-25 µg/mL.[4]

5. Spectrophotometric Analysis:

  • Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 277 nm.[4]

  • Measure the absorbance of the standard solutions at 277 nm against the diluent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

6. Sample Preparation (from Tablets):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add the diluent, sonicate to dissolve, and then make up the volume.

  • Filter the solution.

  • Dilute the filtrate appropriately to get a concentration within the linearity range.[4]

  • Measure the absorbance at 277 nm and calculate the concentration using the calibration curve.

Method 3: Visible Spectrophotometry via Bromination Reaction

This colorimetric method involves the reaction of this compound with a bromating agent, followed by the determination of unreacted bromine with a dye.

1. Instrumentation:

  • A UV-Vis spectrophotometer with 1 cm matched glass cells.

2. Reagents and Materials:

  • This compound reference standard.

  • Bromate-bromide mixture.

  • Hydrochloric acid (HCl).

  • Methyl orange or Methylene blue solution (as dyes).

3. General Procedure:

  • Aliquots of the standard this compound solution are transferred to a series of flasks.

  • A known excess of bromate-bromide mixture and HCl are added. This generates a specific amount of bromine in-situ.

  • The mixture is allowed to react for a specified time, during which this compound is brominated, consuming a proportional amount of bromine.

  • The unreacted bromine is then determined by adding a fixed amount of either methyl orange or methylene blue. The bromine bleaches the dye, and the decrease in absorbance is measured.

  • The absorbance is measured at 505 nm for methyl orange (Method A) or 720 nm for methylene blue (Method B).[5]

  • The calibration curve is prepared by plotting the absorbance against the concentration of this compound.

4. Sample Preparation:

  • An appropriate amount of the powdered tablet is dissolved in a suitable solvent, filtered, and then subjected to the same procedure as the standard.

Visualizations

Experimental_Workflow_UV_Spectrophotometry cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Start stock_sol Prepare Standard Stock Solution start->stock_sol sample_prep Prepare Sample Solution from Tablets start->sample_prep work_std Prepare Working Standard Solutions stock_sol->work_std scan_lambda Scan for λmax (e.g., 277 nm) work_std->scan_lambda measure_sample Measure Sample Absorbance sample_prep->measure_sample measure_abs Measure Absorbance scan_lambda->measure_abs calib_curve Construct Calibration Curve measure_abs->calib_curve calc_conc Calculate this compound Concentration calib_curve->calc_conc measure_sample->calc_conc result Result calc_conc->result

Caption: Workflow for this compound determination by UV Spectrophotometry.

Validation_Process cluster_validation ICH Validation Parameters method Developed Spectrophotometric Method linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Intra-day, Inter-day) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness specificity Specificity method->specificity final_method Validated Analytical Method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method specificity->final_method

Caption: Validation workflow for the analytical method.

References

Application Notes and Protocols for Alogliptin and Pioglitazone Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Rationale for Alogliptin and Pioglitazone Combination Therapy

Type 2 Diabetes Mellitus (T2DM) is a progressive metabolic disorder characterized by two core pathophysiological defects: insulin resistance and pancreatic islet cell dysfunction, which includes impaired insulin secretion from β-cells and excess glucagon secretion from α-cells.[1][2] An effective therapeutic strategy, therefore, requires addressing both of these issues. The combination of this compound and Pioglitazone offers a complementary and pathophysiologically sound approach to the management of T2DM.[1][3]

This compound , a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), works by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] This prolongation of incretin activity leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and consequently, a reduction in hepatic glucose output.[1][7]

Pioglitazone , a member of the thiazolidinedione (TZD) class, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9][10] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver.[9][11] This action directly targets the underlying issue of insulin resistance.

By combining this compound's mechanism of improving islet cell function with Pioglitazone's insulin-sensitizing effects, the therapy addresses the primary defects of T2DM.[3] This dual approach has been shown to produce significantly greater reductions in glycosylated hemoglobin (HbA1c) compared to either monotherapy, with a low risk of hypoglycemia and a generally favorable safety profile.[1][12] This document provides a detailed framework for the preclinical and clinical experimental design for evaluating this combination therapy.

Signaling Pathways and Therapeutic Rationale

The complementary actions of this compound and Pioglitazone provide a robust therapeutic effect by targeting different aspects of T2DM pathophysiology.

G cluster_0 This compound Pathway (DPP-4 Inhibition) cluster_1 Pioglitazone Pathway (PPARγ Agonism) This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) Increased Levels DPP4->Incretins Degrades Pancreas Pancreatic Islets Incretins->Pancreas BetaCell β-cells Pancreas->BetaCell AlphaCell α-cells Pancreas->AlphaCell Insulin ↑ Glucose-Dependent Insulin Secretion BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon GlycemicControl Improved Glycemic Control (↓ HbA1c, ↓ FPG) Insulin->GlycemicControl Glucagon->GlycemicControl Pioglitazone Pioglitazone PPARG PPARγ Receptor (in Adipose, Muscle, Liver) Pioglitazone->PPARG Activates GeneTx Modulation of Gene Transcription PPARG->GeneTx InsulinAction ↑ Insulin Sensitivity GeneTx->InsulinAction GlucoseUptake ↑ Peripheral Glucose Uptake InsulinAction->GlucoseUptake HepaticGlucose ↓ Hepatic Glucose Production InsulinAction->HepaticGlucose GlucoseUptake->GlycemicControl HepaticGlucose->GlycemicControl

Caption: Complementary signaling pathways of this compound and Pioglitazone.

Experimental Design Workflow

A structured experimental workflow is essential for evaluating the efficacy and safety of the combination therapy, progressing from in vitro characterization to in vivo preclinical models.

G cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Preclinical Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation EnzymeAssay Enzymatic Assays (DPP-4 Inhibition, PPARγ Activation) CellAssay Cell-Based Assays (Insulin Secretion, Glucose Uptake) EnzymeAssay->CellAssay Confirm Target Engagement ToxAssay Cytotoxicity Screening CellAssay->ToxAssay Assess Cellular Effects ModelSelect Animal Model Selection (e.g., db/db mice, HFD/STZ rats) ToxAssay->ModelSelect Proceed to In Vivo Dosing Dose-Ranging & Regimen (Monotherapy vs. Combination) ModelSelect->Dosing Efficacy Efficacy Endpoints (OGTT, ITT, HbA1c, Lipids) Dosing->Efficacy Safety Safety & PK/PD (Adverse Events, Drug Levels) Dosing->Safety Stats Statistical Analysis (Synergy, Additivity) Efficacy->Stats Safety->Stats Report Reporting & Go/No-Go Decision Stats->Report

Caption: A multi-phase workflow for preclinical drug combination studies.

Experimental Protocols

Protocol 3.1: In Vitro DPP-4 Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound on DPP-4 enzyme activity.

  • Principle: This is a fluorescence-based assay that measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC product.[13]

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-AMC

    • This compound (and other test compounds)

    • Positive Control Inhibitor: Sitagliptin[14]

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[13]

    • Black 96-well microplates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[14][15]

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer to create a range of concentrations.

    • In a 96-well plate, add assay buffer, DPP-4 enzyme, and the this compound dilutions to the respective wells. Include wells for "no enzyme" (blank), "enzyme only" (100% activity), and "positive control inhibitor".

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

    • Incubate for 30 minutes at 37°C, protected from light.[13]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "enzyme only" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3.2: In Vitro PPARγ Activation Assay
  • Objective: To quantify the activation of the PPARγ receptor by Pioglitazone.

  • Principle: A cell-based reporter gene assay where cells are engineered to express a luciferase reporter gene under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand (Pioglitazone) drives the expression of luciferase, which is quantified by luminescence.

  • Materials:

    • A suitable cell line (e.g., HEK293T or 3T3-L1 adipocytes)

    • Expression vectors for human PPARγ and its heterodimer partner RXRα.

    • A reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

    • Cell culture medium and reagents.

    • Pioglitazone (and other test compounds).

    • Transfection reagent.

    • Luciferase assay system (e.g., Promega ONE-Glo™).

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.

    • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Pioglitazone for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal (e.g., to a co-transfected control like β-galactosidase or to total protein content).

    • Plot the normalized luminescence (as fold activation over vehicle control) against the log of the Pioglitazone concentration.

    • Fit the data to a suitable dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3.3: In Vivo Efficacy in a Type 2 Diabetes Animal Model
  • Objective: To evaluate the effect of this compound, Pioglitazone, and their combination on glycemic control and insulin sensitivity in a diabetic animal model.

  • Animal Model: High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic rats. This model mimics the progression of T2DM, involving initial insulin resistance from the HFD followed by β-cell dysfunction induced by a low dose of STZ.[16][17]

  • Treatment Groups (n=8-10 animals/group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound monotherapy

    • Pioglitazone monotherapy

    • This compound + Pioglitazone combination therapy

  • Procedure:

    • Induction: Induce diabetes in male Wistar or Sprague-Dawley rats by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks, followed by a single low-dose intraperitoneal injection of STZ (e.g., 30-40 mg/kg).

    • Confirmation: Confirm diabetic status by measuring fasting blood glucose (>250 mg/dL) and/or impaired glucose tolerance.

    • Randomization & Dosing: Randomize diabetic animals into the four treatment groups. Administer compounds orally once daily for a period of 4-8 weeks.

    • Monitoring: Monitor body weight, food intake, and water intake weekly.

  • Key Efficacy Endpoints:

    • Fasting Blood Glucose (FBG) and HbA1c: Measure FBG weekly from tail vein blood. Measure HbA1c from whole blood at the beginning and end of the study.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage. Calculate the area under the curve (AUC) for glucose.

    • Insulin Tolerance Test (ITT): Perform 3-4 days after the OGTT. After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Terminal Analysis: At the end of the study, collect terminal blood samples for measuring plasma insulin, triglycerides, and cholesterol. Harvest tissues (pancreas, liver, adipose, muscle) for histological or molecular analysis.

  • Data Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the means between treatment groups. A p-value < 0.05 is typically considered statistically significant.

Quantitative Data Presentation

Clinical studies provide essential data on the efficacy of the combination therapy in humans. The tables below summarize key findings from a 26-week, randomized, double-blind study in drug-naïve patients with T2DM.[12][18]

Table 1: Glycemic Efficacy of this compound and Pioglitazone Combination Therapy

Treatment Group (26 Weeks)Baseline Mean HbA1c (%)Mean Change from Baseline in HbA1c (%)Baseline Mean FPG (mmol/L)Mean Change from Baseline in FPG (mmol/L)
This compound 25 mg8.8-1.010.7-1.4
Pioglitazone 30 mg8.8-1.210.7-2.1
This compound 25 mg + Pioglitazone 30 mg 8.8 -1.7 10.7 -2.8

Data adapted from DeFronzo et al., 2010.[12][18] FPG: Fasting Plasma Glucose. All changes were statistically significant compared to baseline. The combination therapy resulted in a statistically significant greater reduction in HbA1c and FPG compared to either monotherapy (P < 0.001 for all comparisons).[12]

Table 2: Common Adverse Events (AEs) Reported

Adverse EventPlacebo (%)This compound 25 mg (%)Pioglitazone (15-45 mg) (%)This compound 25 mg + Pioglitazone (15-45 mg) (%)
Nasopharyngitis1.64.23.14.7
Upper Respiratory Tract Infection4.74.95.54.4
Back Pain1.61.01.64.4
Edema (Peripheral)2.32.33.93.5
Hypoglycemia0.82.30.8 - 4.70.8 - 3.8

Data summarized from placebo-controlled studies.[19] The safety profile of the combination therapy is generally consistent with its individual components.[18] Note that Pioglitazone can cause dose-related fluid retention.[19]

References

Application Notes and Protocols: Alogliptin Dosage Determination in Streptozotocin-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4] In preclinical research, streptozotocin (STZ)-induced diabetic rat models are widely utilized to investigate the efficacy of novel anti-diabetic agents like this compound. STZ is a compound that selectively destroys pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes.[5][6] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in STZ-induced diabetic rat models, based on findings from various studies.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in STZ-induced diabetic rat models.

Table 1: this compound Dosage and Administration in STZ-Induced Diabetic Rats

This compound DosageRoute of AdministrationTreatment DurationRat StrainKey FindingsReference
10 mg/kg/dayOral4 weeksWistarReduced histological changes in the kidney, oxidative stress, and inflammation.[7][7]
20 mg/kg/dayOral4 weeksWistarSimilar to the 10 mg/kg dose, it ameliorated AMPK/mTOR signaling pathways, enhanced autophagy, and reduced apoptosis.[7][7]
10-20 mg/kg/dayIn diet12 weeksNot SpecifiedImproved motor nerve conduction velocity and thermal response latency. Did not significantly reduce hyperlipidemia.[8][8]

Table 2: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats

ParameterControl GroupDiabetic Control GroupThis compound-Treated GroupPercentage Change with this compoundReference
Blood Glucose (mg/dL) Not specifiedSignificantly elevated (≥300)Remained elevatedNo significant reduction[8]
Hemoglobin A1C (%) Not specifiedSignificantly elevatedRemained elevatedNo significant reduction[8]
Serum Triglycerides Not specifiedSignificantly increasedNot significantly reducedNot significant[8]
Serum Free Fatty Acids Not specifiedSignificantly increasedNot significantly reducedNot significant[8]
Serum Cholesterol Not specifiedSignificantly increasedNot significantly reducedNot significant[8]
Serum TBARS (oxidative stress) Not specifiedSignificantly increasedLowered, but not significantlyNot significant[8]
Serum DPP-IV Activity Not specifiedIncreased (not significant)Significantly decreasedSignificant reduction[8]
Motor Nerve Conduction Velocity Not specifiedSlowedSignificantly improvedSignificant improvement[8]
Sensory Nerve Conduction Velocity Not specifiedSlowedMarginally improvedMarginal improvement[8]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol outlines the steps for inducing a diabetic state in rats using STZ.

Materials:

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (250-300g)[6][9]

  • Glucose meter and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.

  • Fasting: Fast the animals for 12-20 hours prior to STZ administration to enhance β-cell vulnerability.[5]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5). STZ is unstable and should be protected from light.[5]

  • STZ Administration:

    • Single High-Dose Protocol: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 35-65 mg/kg.[10] A commonly used dose is 60 mg/kg.[6][10] One study used a single intraperitoneal dose of 45 mg/kg.[7] Another study induced diabetes with an intravenous injection of 55 mg/kg of STZ.[8]

    • Multiple Low-Dose Protocol: This can mimic the progressive nature of type 1 diabetes and involves administering lower doses of STZ (e.g., 40 mg/kg) daily for several consecutive days.[5]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection.[5][8]

    • Blood samples can be collected from the tail vein.

    • Rats with blood glucose levels of ≥ 300 mg/dL (16.7 mM) are considered diabetic.[8]

  • Post-Induction Care: Provide animals with access to food and water immediately after STZ injection. To prevent initial hypoglycemia-related mortality, a 5% glucose or sucrose solution can be provided in the drinking water for the first 24-48 hours.[10] For severe hyperglycemia, low doses of insulin may be administered.[8][10]

This compound Administration and Monitoring

This protocol describes the administration of this compound to STZ-induced diabetic rats and the subsequent monitoring.

Materials:

  • This compound

  • Vehicle for this compound (e.g., saline, distilled water)

  • Oral gavage needles

  • Metabolic cages (optional, for urine and feces collection)

  • Equipment for blood collection and analysis

Procedure:

  • Animal Grouping: Randomly assign the diabetic rats into different groups:

    • Diabetic control group (receiving vehicle only)

    • This compound-treated groups (receiving different doses of this compound, e.g., 10 mg/kg, 20 mg/kg)

    • Normal control group (non-diabetic rats receiving vehicle)

  • This compound Preparation and Administration:

    • Prepare a fresh solution or suspension of this compound in the chosen vehicle daily.

    • Administer this compound orally via gavage once daily.[9] Alternatively, this compound can be mixed into the diet.[8]

  • Treatment Duration: The treatment period can vary depending on the study's objectives. Studies have reported treatment durations of 4 to 12 weeks.[7][8]

  • Monitoring and Data Collection:

    • Body Weight and Food/Water Intake: Monitor and record these parameters regularly.

    • Blood Glucose and HbA1c: Measure fasting blood glucose levels periodically (e.g., weekly). HbA1c can be measured at the end of the study.

    • Serum and Tissue Analysis: At the end of the treatment period, collect blood and tissue samples for the analysis of various biochemical parameters as listed in Table 2.

    • Histopathology: Kidney, pancreas, and other relevant organs can be collected for histopathological examination.

Visualizations

Signaling Pathway of this compound

Alogliptin_Mechanism Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreas GLP1_GIP->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose contributes to This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Rats (e.g., Sprague-Dawley) Acclimatization Acclimatization (1 week) Start->Acclimatization Fasting Fasting (12-20 hours) Acclimatization->Fasting STZ_Injection STZ Injection (e.g., 60 mg/kg IP) Fasting->STZ_Injection Confirm_Diabetes Confirm Diabetes (Blood Glucose ≥ 300 mg/dL) STZ_Injection->Confirm_Diabetes Confirm_Diabetes->STZ_Injection Not Diabetic Grouping Randomly Assign to Groups: - Diabetic Control - this compound Groups (e.g., 10, 20 mg/kg) - Normal Control Confirm_Diabetes->Grouping Diabetic Treatment Daily Oral Treatment (4-12 weeks) Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Blood Glucose Treatment->Monitoring Endpoint End of Study: - Blood & Tissue Collection - Biochemical Analysis - Histopathology Treatment->Endpoint Monitoring->Treatment Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: Workflow for this compound studies in STZ-diabetic rats.

References

Troubleshooting & Optimization

Alogliptin HPLC Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Alogliptin, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource aims to address common issues encountered during experimental work, ensuring accurate and reliable results.

Common Troubleshooting Scenarios

This section addresses specific problems that may arise during the HPLC analysis of Aloglitpin, offering potential causes and systematic solutions.

Question: Why is my this compound peak exhibiting tailing?

Answer:

Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often attributed to secondary interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The primary step is to adjust the mobile phase pH. Operating at a lower pH, typically around 3, ensures the protonation of the silanol groups, minimizing their interaction with the protonated this compound molecules. This leads to a more symmetrical peak shape.

  • Use of an "End-Capped" Column: Employing a highly deactivated, end-capped column can significantly reduce peak tailing. End-capping treats the residual silanol groups, making them less accessible for secondary interactions.

  • Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. A low concentration of TEA (e.g., 0.1%) is often sufficient.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. To check for this, dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Bed Deformation: A void at the column inlet or a blocked inlet frit can cause peak distortion. If other solutions fail, replacing the column may be necessary.

Question: I am observing a shift in the retention time of my this compound peak. What could be the cause?

Answer:

Retention time shifts for this compound can be caused by a variety of factors related to the mobile phase, column, or HPLC system.

Troubleshooting Steps:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure accurate and consistent measurement of all mobile phase components. A change in the organic-to-aqueous ratio will significantly impact retention.

  • Mobile Phase pH: As this compound's ionization state is pH-dependent, even small variations in the mobile phase pH can lead to shifts in retention time.[1] Prepare fresh buffer solutions regularly and always verify the final pH of the mobile phase.

  • Column Equilibration: Insufficient column equilibration with the mobile phase before analysis can cause retention time to drift, especially at the beginning of a run sequence. Ensure the column is thoroughly equilibrated until a stable baseline is achieved.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Flow Rate Fluctuation: Leaks in the HPLC system or pump malfunctions can lead to an inconsistent flow rate, directly impacting retention times. Check for any visible leaks and perform pump performance checks as part of routine maintenance.

Question: I am seeing unexpected peaks in my chromatogram. How can I identify the source of this interference?

Answer:

Unexpected peaks in the chromatogram during this compound analysis can originate from several sources, including degradation products, sample excipients, or contamination from the HPLC system itself.

Troubleshooting Steps:

  • Analyze a Blank Injection: Inject a blank solvent (typically the mobile phase) to determine if the extraneous peaks are coming from the HPLC system or the solvent.

  • Consider this compound Degradation: this compound is known to be unstable under acidic and alkaline conditions, leading to the formation of degradation products.[2][3] If your sample has been exposed to such conditions, these degradation products may appear as extra peaks. Forced degradation studies can help in identifying the retention times of these potential interferents.

  • Examine Sample Excipients: If analyzing a formulated product, common tablet excipients could potentially interfere. While many studies show no interference from common excipients, it is good practice to run a placebo (a formulation without the active pharmaceutical ingredient) to check for any co-eluting peaks.

  • Check for Co-administered Drugs: If the sample contains other active ingredients, such as metformin or pioglitazone, ensure your chromatographic method provides sufficient resolution between all components.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of this compound HPLC analysis.

Q1: What are the typical HPLC conditions for this compound analysis?

A1: Several validated HPLC methods for this compound have been published. A common set of starting conditions is summarized in the table below. Method optimization will likely be required for your specific application and instrumentation.

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or ammonium acetate)
pH Around 3.0
Flow Rate 1.0 mL/min
Detection Wavelength 277 nm
Column Temperature 30 °C

Q2: How can I prepare my this compound sample for HPLC analysis?

A2: For this compound tablets, a common procedure involves:

  • Weighing and finely powdering a set number of tablets.

  • Accurately weighing a portion of the powder equivalent to a specific amount of this compound.

  • Dissolving the powder in a suitable solvent, often the mobile phase, with the aid of sonication to ensure complete dissolution.

  • Diluting the solution to the desired concentration with the mobile phase.

  • Filtering the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Q3: What are the known degradation products of this compound that might interfere with my analysis?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and alkaline conditions.[2][3] Two major degradation products have been identified, often referred to as Imp-F and Imp-G.[2] The exact structures and retention times of these degradation products will depend on the specific stress conditions and the chromatographic method used. It is recommended to perform a forced degradation study under your laboratory's conditions to identify potential interferences.

Q4: Can common tablet excipients interfere with the this compound peak?

A4: While many validated methods report no interference from common tablet excipients, it is always a possibility. To confirm this for your specific formulation, it is best to analyze a placebo sample. This will help to identify any peaks originating from the excipients and ensure they do not co-elute with the this compound peak.

Experimental Protocols

Below are detailed methodologies for key experiments related to troubleshooting this compound HPLC analysis.

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for intentionally degrading this compound to identify potential degradation products that may interfere with the HPLC analysis.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Acid Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration with the mobile phase.

  • Alkaline Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 N NaOH. Heat the solution under the same conditions as the acid degradation. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Dissolve a known amount of this compound in a small amount of methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified time. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the cooled sample in the mobile phase to the desired concentration.

  • Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light for a specified duration.

  • Analysis: Inject the prepared degraded samples, along with an undegraded this compound standard, into the HPLC system. Compare the chromatograms to identify the degradation peaks.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound HPLC analysis.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check HPLC System (Leaks, Pump Pressure, Temperature) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) check_system->check_mobile_phase System OK solution Problem Resolved check_system->solution System Issue Found & Fixed check_column Inspect Column (Age, Equilibration, Potential Blockage) check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->solution Mobile Phase Issue Found & Fixed check_sample Evaluate Sample (Concentration, Degradation, Excipients) check_column->check_sample Column OK check_column->solution Column Issue Found & Fixed check_sample->solution Sample OK & Issue Identified check_sample->solution Sample Issue Found & Fixed escalate Consult Senior Analyst or Manufacturer check_sample->escalate No Obvious Cause Found

Caption: A general workflow for troubleshooting common HPLC issues.

Alogliptin_Peak_Tailing_Troubleshooting start This compound Peak Tailing Observed ph_check Is Mobile Phase pH ~3? start->ph_check adjust_ph Adjust Mobile Phase pH to ~3 ph_check->adjust_ph No end_capped_check Using an End-Capped Column? ph_check->end_capped_check Yes resolved Peak Tailing Resolved adjust_ph->resolved use_end_capped Switch to an End-Capped Column end_capped_check->use_end_capped No overload_check Is Sample Concentration Too High? end_capped_check->overload_check Yes use_end_capped->resolved dilute_sample Dilute Sample and Re-inject overload_check->dilute_sample Yes column_issue Suspect Column Bed Deformation overload_check->column_issue No dilute_sample->resolved replace_column Replace Column column_issue->replace_column replace_column->resolved

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Technical Support Center: Optimizing Alogliptin Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Alogliptin dosage for patients with renal impairment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage of this compound in adult patients with normal renal function?

The recommended dosage of this compound for adult patients with normal renal function or mild renal impairment is 25 mg taken orally once daily.[1][2][3] This dosage can be administered with or without food.[2]

Q2: How should the dosage of this compound be adjusted for patients with renal impairment?

Dosage adjustments for this compound are crucial for patients with moderate to severe renal impairment to avoid drug accumulation and potential adverse effects.[4] Renal function should be assessed before initiating this compound and periodically thereafter.[1][2] The recommended dosage adjustments are summarized in the table below.

Q3: What is the rationale for reducing the this compound dosage in patients with renal impairment?

This compound is primarily eliminated from the body through the kidneys, with 60% to 71% of the dose excreted as unchanged drug in the urine.[1] In patients with renal impairment, the clearance of this compound is reduced, leading to increased plasma concentrations of the drug.[5][6] Pharmacokinetic studies have shown that the area under the curve (AUC), a measure of total drug exposure, increases as renal function declines.[5][7] To maintain systemic drug exposure at a level comparable to that in patients with normal renal function, the dosage must be reduced.[6]

Q4: Are there specific recommendations for patients with end-stage renal disease (ESRD) or those on dialysis?

Yes, for patients with severe renal impairment (CrCl <30 mL/min) or end-stage renal disease (ESRD) requiring hemodialysis, the recommended dose of this compound is 6.25 mg once daily.[1][2][8][9] this compound can be administered without regard to the timing of hemodialysis.[1][2][8] The use of this compound in patients undergoing peritoneal dialysis has not been studied.[1][8]

Troubleshooting Guide

Problem: Unexpected variability in patient response to adjusted this compound dosage.

  • Possible Cause 1: Inaccurate assessment of renal function.

    • Troubleshooting: Ensure that creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) is calculated accurately using appropriate and consistent formulas (e.g., Cockcroft-Gault or MDRD). Consider that CrCl can fluctuate, and periodic reassessment is necessary.[1][2]

  • Possible Cause 2: Co-administration of other medications.

    • Troubleshooting: Review the patient's concomitant medications. While this compound has a low potential for clinically significant drug-drug interactions, other medications that affect renal function could indirectly impact this compound clearance.

  • Possible Cause 3: Individual patient variability.

    • Troubleshooting: Factors such as age, weight, and co-morbidities can influence drug pharmacokinetics.[6][10] Population pharmacokinetic models can be a useful tool to simulate and understand the sources of variability and to guide dose individualization.[6][10]

Problem: Hypoglycemia is observed after initiating this compound in a patient with renal impairment.

  • Possible Cause: Concomitant use of insulin or insulin secretagogues (e.g., sulfonylureas).

    • Troubleshooting: When this compound is used in combination with insulin or insulin secretagogues, the risk of hypoglycemia is increased.[2][8] A lower dose of the insulin or insulin secretagogue may be required.[2][8]

Data Presentation

Table 1: Recommended Dosage of this compound Based on Renal Function

Degree of Renal ImpairmentCreatinine Clearance (CrCl)Recommended this compound Dosage
Normal to Mild≥60 mL/min25 mg once daily[1][2][3][8]
Moderate≥30 to <60 mL/min12.5 mg once daily[1][2][3][8][9]
Severe≥15 to <30 mL/min6.25 mg once daily[1][2][3][8][9]
End-Stage Renal Disease (ESRD)<15 mL/min or requiring hemodialysis6.25 mg once daily[1][2][8][9][11]

Table 2: Pharmacokinetic Parameters of this compound in Relation to Renal Function

Renal FunctionApproximate Increase in this compound AUC
Mild Impairment (CrCl 60 to <90 mL/min)1.2-fold[1]
Moderate Impairment (CrCl 30 to <60 mL/min)2-fold[1]
Severe Impairment (CrCl <30 mL/min)3.2-fold[5]
End-Stage Renal Disease (on dialysis)3.8-fold[5]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of this compound in Subjects with Varying Degrees of Renal Function

  • Objective: To evaluate the effect of renal impairment on the pharmacokinetic profile of a single oral dose of this compound.

  • Study Design: A single-dose, open-label, parallel-group study.

  • Study Population:

    • Healthy subjects with normal renal function (CrCl ≥ 90 mL/min).

    • Subjects with mild renal impairment (CrCl ≥60 to <90 mL/min).

    • Subjects with moderate renal impairment (CrCl ≥30 to <60 mL/min).

    • Subjects with severe renal impairment (CrCl <30 mL/min).

    • Subjects with end-stage renal disease (ESRD) on hemodialysis.

  • Methodology:

    • Administer a single oral dose of this compound (e.g., 50 mg, as used in initial studies, though lower doses would be used for dose-finding in impaired subjects) to all participants after an overnight fast.[1]

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Process blood samples to separate plasma and store at -70°C until analysis.

    • Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (terminal half-life) for each group.

    • For subjects on hemodialysis, conduct the study on a non-dialysis day and, if feasible, measure this compound concentrations before and after a dialysis session to determine the extent of drug removal.[5]

  • Data Analysis: Compare the pharmacokinetic parameters between the renal impairment groups and the healthy control group to determine the impact of renal function on this compound disposition.

Visualizations

Alogliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Beta Cells Beta Cells Incretin Hormones (GLP-1, GIP)->Beta Cells stimulates Alpha Cells Alpha Cells Incretin Hormones (GLP-1, GIP)->Alpha Cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Insulin Secretion Insulin Secretion Beta Cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha Cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites inactivates This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental_Workflow Patient Screening & Stratification Patient Screening & Stratification This compound Administration This compound Administration Patient Screening & Stratification->this compound Administration Serial Blood Sampling Serial Blood Sampling This compound Administration->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation & Storage->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Dosage Adjustment Recommendation Dosage Adjustment Recommendation Pharmacokinetic Analysis->Dosage Adjustment Recommendation

Caption: Workflow for a pharmacokinetic study of this compound.

References

Alogliptin stability and degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alogliptin and its degradation pathways under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

This compound is most susceptible to degradation under acidic and alkaline hydrolytic conditions.[1][2][3] It is relatively stable under oxidative, photolytic, and thermal stress.[1][2][3][4]

Q2: What are the primary degradation products of this compound observed under stress conditions?

Under acidic and alkaline stress, two major degradation products, referred to as Imp-F and Imp-G, have been identified.[2] Other identified impurities under various conditions include those resulting from hydrolysis and demethylation.[5]

Q3: Are there validated analytical methods available for studying this compound stability?

Yes, several stability-indicating analytical methods have been developed and validated, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][5][6] These methods are capable of separating this compound from its degradation products.

Q4: What is the typical degradation kinetics of this compound in alkaline medium?

The degradation of this compound in an alkaline medium has been found to follow first-order kinetics.[5][6][7]

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram during stability testing. Contamination of glassware, solvents, or reagents. Formation of unknown degradation products.- Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. - Use fresh, HPLC-grade solvents and high-purity reagents. - If peaks persist, consider further characterization using mass spectrometry (LC-MS) to identify the unknown species.
Poor separation between this compound and its degradation products. Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type).- Optimize the mobile phase composition by varying the ratio of organic solvent to aqueous buffer. - Adjust the pH of the mobile phase to improve the ionization state and retention of the analytes. - Experiment with a different stationary phase (e.g., a different C18 column or a cyano column).
Inconsistent degradation percentages in replicate experiments. Inaccurate control of stress conditions (temperature, pH, reagent concentration). Inconsistent sample preparation.- Use a calibrated water bath or oven to maintain a stable temperature. - Accurately prepare and measure the concentration of stress agents (acid, base, oxidizing agent). - Ensure precise and consistent pipetting and dilution steps during sample preparation.
No degradation observed under expected stress conditions (e.g., acidic or alkaline hydrolysis). Insufficient stress duration or intensity.- Increase the duration of exposure to the stressor. - Increase the concentration of the acid or base. - Increase the temperature of the stress condition. A target degradation of around 10% is often recommended for method development.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation under various stress conditions as reported in the literature.

Table 1: Summary of this compound Degradation under Different Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationAnalytical MethodReference
Acid Hydrolysis1 N HCl60°C2 hoursSignificantHPTLC[1]
Alkaline Hydrolysis1 N NaOH60°C2 hoursSignificantHPTLC[1]
Alkaline Hydrolysis0.1 M NaOH75°C-Highest DegradationHPTLC[5]
Oxidative Degradation3% H₂O₂70°C1 hourNot SignificantHPTLC[1]
Photolytic DegradationSunlightAmbient24 hoursNot SignificantHPTLC[1]
Dry Heat DegradationOven80°C6 hoursNot SignificantHPTLC[1]

Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the abstract.

Experimental Protocols

Forced Degradation Studies of this compound

This section provides a general methodology for conducting forced degradation studies on this compound, based on protocols cited in the literature.[1]

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound benzoate and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.

2. Acid Hydrolysis:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 1 N HCl.

  • Keep the solution in a water bath at 60°C for 2 hours.

  • Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with methanol.

3. Alkaline Hydrolysis:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 1 N NaOH.

  • Keep the solution in a water bath at 60°C for 2 hours.

  • Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with methanol.

4. Oxidative Degradation:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the solution in a water bath at 70°C for 1 hour.

  • Cool to room temperature and dilute to the mark with methanol.

5. Photolytic Degradation:

  • Expose 15 mg of pure this compound benzoate to direct sunlight for 24 hours.

  • Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.

6. Thermal Degradation (Dry Heat):

  • Place 15 mg of pure this compound benzoate in a china dish and keep it in an oven at 80°C for 6 hours.

  • Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.

7. Analysis:

  • Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC or HPTLC) to determine the percentage of degradation and identify degradation products.

Visualizations

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the known degradation pathways of this compound and a typical experimental workflow for forced degradation studies.

Alogliptin_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Stress This compound This compound Imp_C Impurity C This compound->Imp_C HCl Imp_A_alkaline Impurity A (Hydrolysis) This compound->Imp_A_alkaline NaOH Imp_B Impurity B (Demethylation) This compound->Imp_B NaOH Imp_A_oxidative Impurity A This compound->Imp_A_oxidative H₂O₂

Caption: Proposed degradation pathways of this compound under stress conditions.

Forced_Degradation_Workflow start Start: this compound Bulk Drug/Formulation stress Expose to Stress Conditions start->stress acid Acidic (e.g., 1N HCl, 60°C) stress->acid Hydrolysis alkaline Alkaline (e.g., 1N NaOH, 60°C) stress->alkaline Hydrolysis oxidative Oxidative (e.g., 3% H₂O₂, 70°C) stress->oxidative thermal Thermal (e.g., 80°C Dry Heat) stress->thermal photolytic Photolytic (e.g., Sunlight) stress->photolytic analysis Analyze using Stability-Indicating Method (e.g., HPLC, HPTLC) acid->analysis alkaline->analysis oxidative->analysis thermal->analysis photolytic->analysis data Data Interpretation: - % Degradation - Identify Degradants - Elucidate Pathways analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis and Purification of Alogliptin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Alogliptin and its impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the final step of this compound synthesis (condensation of 6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine) Incomplete reaction; side product formation; degradation of the product.Optimize reaction conditions: adjust temperature (65°C to 75°C), reaction time (12 to 14 hours), and base (e.g., sodium carbonate, K2CO3) concentration.[1][2] Use of a phase transfer catalyst may improve yield. Monitor the reaction progress by HPLC to determine the optimal reaction time.[2]
Formation of dimer impurities Excess of starting materials or reaction intermediates.Control the stoichiometry of reactants carefully. One synthetic process notes the formation of a symmetrical urea side product, which was difficult to remove.[3] Using at least 1.3 equivalents of PIDA during a Hofmann rearrangement step was found to suppress dimer formation.[3]
Presence of process-related impurities in the final product Incomplete reaction of starting materials; side reactions occurring during synthesis.Purify intermediates at each step of the synthesis. Recrystallization or column chromatography can be employed to purify the final product.[1] One patent describes purification by dissolving the crude product in an alcohol and adding benzoic acid to precipitate the benzoate salt, which can then be filtered and dried.[4]
Degradation of this compound during purification or storage This compound is susceptible to degradation under acidic and alkaline conditions.[5][6][7][8]Maintain a neutral pH during workup and purification steps. Store the final product and intermediates in a cool, dry place, protected from light. Forced degradation studies show this compound is relatively stable under oxidative, photolytic, and dry heat conditions.[7][8][9]
Poor separation of this compound from its impurities by HPLC Inappropriate column, mobile phase, or gradient conditions.Use a suitable reversed-phase column such as C18 or a cyano column.[5][10][11] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid, perchloric acid, or ammonium acetate) and gradient elution program to achieve better resolution.[5][6][9]
Co-elution of impurities with the main peak in HPLC analysis Similar polarity of this compound and certain impurities.Modify the mobile phase pH or use a different organic modifier to alter the selectivity. Employing a different stationary phase (e.g., phenyl-hexyl column) could also provide the necessary selectivity for separation.

Frequently Asked Questions (FAQs)

Synthesis

What are the common synthetic routes for this compound?

Several synthetic routes for this compound have been reported. A common method involves the alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile, followed by methylation and subsequent displacement of the chloro group with (R)-3-aminopiperidine.[1][4] Another approach involves the reaction of a urea derivative with malonic acid or its derivatives to form a pyrimidinedione intermediate.[1]

Which impurities are commonly formed during this compound synthesis?

Process-related impurities can arise from starting materials, intermediates, or side reactions. Some common impurities include unreacted intermediates like 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione and various byproducts.[12][13] Forced degradation studies have identified major degradation products under acidic and alkaline conditions, designated as Imp-F and Imp-G.[5][6] Other identified impurities include this compound dimer impurity and hydroxy impurity.[12]

Purification

What are the recommended methods for purifying crude this compound?

Purification can be achieved through crystallization or column chromatography.[1] A common method for isolating this compound is by forming the benzoate salt. This is typically done by treating the this compound free base with benzoic acid in a suitable solvent like ethanol, leading to the precipitation of this compound benzoate.[1][4]

How can I remove stubborn impurities that are difficult to separate by crystallization?

If crystallization is ineffective, column chromatography is the recommended next step. A variety of stationary phases can be used, with silica gel being the most common for normal-phase chromatography and C18-functionalized silica for reversed-phase chromatography. The choice of eluent will depend on the polarity of the impurities.

Analytical Methods

What are the typical HPLC conditions for analyzing this compound and its impurities?

Several HPLC methods have been developed for the analysis of this compound. A common approach is reversed-phase HPLC using a C18 column.[5][11] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% perchloric acid adjusted to pH 3.0, or 0.2% formic acid and 0.2% ammonium acetate) and an organic solvent like acetonitrile or methanol, often in a gradient elution mode.[5][6][9] Detection is typically performed using a UV detector at around 278 nm.[10]

Are there any HPTLC methods available for the analysis of this compound?

Yes, a stability-indicating HPTLC method has been developed for the estimation of this compound benzoate. This method uses a mobile phase of n-butanol:water:acetic acid (7:2:1 v/v/v) on silica gel 60F254 plates with detection at 233 nm.[8]

Experimental Protocols

Synthesis of this compound Benzoate (Illustrative)

This protocol is a generalized representation based on published methods.[1][4]

  • Step 1: Synthesis of 1-((2-cyanophenyl)methyl)-6-chlorouracil. 6-Chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., NaH) and a salt (e.g., LiBr) in a solvent mixture like DMF-DMSO.

  • Step 2: Synthesis of 1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil. The product from Step 1 is methylated using an alkylating agent like iodomethane in the presence of a base (e.g., NaH) in a solvent mixture such as DMF/THF.

  • Step 3: Synthesis of this compound. The 6-chloro intermediate from Step 2 is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base (e.g., NaHCO3 or K2CO3) in a solvent like methanol or aqueous isopropanol.

  • Step 4: Formation of this compound Benzoate. The resulting this compound free base is treated with benzoic acid in ethanol. The this compound benzoate salt precipitates and can be isolated by filtration.

Forced Degradation Study Protocol

This protocol is based on ICH guidelines and published studies.[7][8]

  • Acid Hydrolysis: Dissolve this compound benzoate in 1 N HCl and keep at 60°C for 2 hours.

  • Alkaline Hydrolysis: Dissolve this compound benzoate in 1 N NaOH and keep at 60°C for 2 hours.

  • Oxidative Degradation: Treat this compound benzoate solution with 30% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug in an oven at 80°C for 6 hours.

  • Photolytic Degradation: Expose the solid drug to sunlight for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples with a suitable solvent (e.g., methanol) to an appropriate concentration for analysis by a stability-indicating HPLC or HPTLC method.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Impurity Analysis

Parameter Method 1[5][6] Method 2[9] Method 3[10]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)Phenomenex Gemini-NX C18 (250 x 4.6 mm, 5 µm)Agilent Zorbax SB-CN (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Perchloric acid (pH 3.0 with triethylamine)0.2% Formic acid, 0.2% Ammonium acetate in waterWater/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v)
Mobile Phase B AcetonitrileAcetonitrile/Methanol (60:40 v/v)Acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v)
Elution GradientGradientGradient
Flow Rate Not specifiedNot specified1.0 mL/min
Detection Not specifiedNot specified278 nm
Linearity Range 0.10–75.0 µg/mLNot specified50-1000 ng/mL

Table 2: HPTLC Method Validation Parameters for this compound Benzoate[7]

Parameter Value
Linearity Range 200-600 ng/spot
LOD 25.34 ng/spot
LOQ 76.78 ng/spot

Visualizations

Alogliptin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final_product Final Product 6-Chlorouracil 6-Chlorouracil 1-((2-cyanophenyl)methyl)-6-chlorouracil 1-((2-cyanophenyl)methyl)-6-chlorouracil 6-Chlorouracil->1-((2-cyanophenyl)methyl)-6-chlorouracil Alkylation 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile->1-((2-cyanophenyl)methyl)-6-chlorouracil 1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil 1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil 1-((2-cyanophenyl)methyl)-6-chlorouracil->1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil Methylation This compound This compound 1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil->this compound Condensation with (R)-3-aminopiperidine This compound Benzoate This compound Benzoate This compound->this compound Benzoate Salt Formation with Benzoic Acid

Caption: A simplified workflow for a common synthetic route of this compound Benzoate.

Alogliptin_Purification_Troubleshooting Crude this compound Crude this compound Crystallization Crystallization Crude this compound->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Successful Impure Product Impure Product Crystallization->Impure Product Unsuccessful Column Chromatography Column Chromatography Column Chromatography->Pure this compound Successful Impure Product->Column Chromatography

Caption: A decision tree for troubleshooting the purification of crude this compound.

References

Mitigating Alogliptin degradation in plasma samples for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of Alogliptin. Our goal is to help you mitigate the pre-analytical variability of this compound concentration in plasma samples, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to degradation in plasma samples after collection?

This compound is generally considered stable in plasma under standard laboratory collection and storage conditions.[1][2][3] As a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, this compound inherently protects itself from degradation by this major pathway, which affects many peptide-based drugs.[4][5][6] However, adherence to proper sample handling protocols is crucial to prevent any potential degradation from other sources and to maintain sample integrity.

Q2: Do I need to add a specific enzyme inhibitor to the blood collection tubes for this compound studies?

Based on available stability data from various validated bioanalytical methods, the addition of a specific enzyme inhibitor, other than the anticoagulant, is not reported as a mandatory step for the stabilization of this compound in plasma samples.[1][2][7][8] Standard anticoagulants like EDTA are sufficient for routine pharmacokinetic studies.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

For reliable and consistent results, plasma samples should be stored frozen. Long-term storage at -20°C or -80°C is recommended to ensure the stability of this compound over the course of a study.[2][9][10][11]

Q4: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

Studies have shown that this compound is stable for multiple freeze-thaw cycles. While specific studies have confirmed stability for at least three cycles, it is best practice to minimize the number of freeze-thaw cycles to which a sample is exposed.[1][3] Aliquoting samples upon initial processing is a recommended strategy to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent this compound concentrations in QC samples Improper sample handling and storageReview and strictly adhere to the standardized protocol for blood collection, processing, and storage. Ensure consistent timing for each step.
Repeated freeze-thaw cyclesAliquot plasma samples after the first thaw to avoid repeated freezing and thawing of the bulk sample.
Low recovery of this compound during sample extraction Suboptimal extraction methodVerify the protein precipitation or liquid-liquid extraction protocol. Ensure complete precipitation and proper phase separation.
Adsorption to container surfacesUse low-protein-binding polypropylene tubes for sample collection, processing, and storage.
High variability between replicate analyses Inconsistent sample processingEnsure thorough mixing of plasma samples after thawing and before aliquoting for analysis. Use calibrated pipettes for all liquid handling steps.
Matrix effects in LC-MS/MS analysisEvaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic conditions.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection: Collect whole blood samples from study subjects into tubes containing EDTA as an anticoagulant.

  • Initial Mixing: Gently invert the blood collection tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.

  • Temporary Storage: If immediate processing is not possible, store the whole blood samples on wet ice or at 4°C for no longer than 2 hours.[12]

  • Centrifugation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C) to separate the plasma from the cellular components.[13][14]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer.

  • Aliquoting: Transfer the plasma into pre-labeled, low-protein-binding polypropylene cryogenic vials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -20°C or -80°C until analysis.

Protocol 2: this compound Stability Assessment in Plasma

This protocol is designed to validate the stability of this compound in your specific laboratory conditions.

  • Sample Preparation: Use pooled human plasma spiked with known concentrations of this compound (low, medium, and high QC levels).

  • Freeze-Thaw Stability:

    • Subject aliquots of each QC level to three freeze-thaw cycles.

    • For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw them unassisted at room temperature.

    • After the third cycle, analyze the samples and compare the concentrations to freshly prepared standards.

  • Short-Term (Bench-Top) Stability:

    • Thaw aliquots of each QC level and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) before processing and analysis.

    • Compare the results with those of freshly thawed samples.

  • Long-Term Stability:

    • Store aliquots of each QC level at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).

    • At each time point, analyze the samples and compare the concentrations to the nominal concentrations.

Quantitative Data Summary

Table 1: this compound Stability in Human Plasma Under Various Conditions

Stability ParameterConditionDurationConcentration ChangeReference
Freeze-Thaw Stability3 cycles (-20°C to RT)N/AWithin acceptable limits (typically ±15%)[1][3]
Short-Term (Bench-Top)Room TemperatureUp to 24 hoursWithin acceptable limits (typically ±15%)[2]
Long-Term Storage-20°CUp to 15 daysWithin acceptable limits (typically ±15%)[2]
Long-Term Storage-80°CUp to 12 monthsStable[9][10]

Note: "Within acceptable limits" generally refers to a deviation of no more than 15% from the nominal concentration, as per regulatory guidelines for bioanalytical method validation.

Visualizations

ExperimentalWorkflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage Storage cluster_analysis Analysis Collect Collect whole blood (EDTA tubes) Mix Gently invert 8-10 times Collect->Mix Immediate Centrifuge Centrifuge at 1,000-2,000 x g for 10-15 min at 4°C Mix->Centrifuge Within 2 hours Aspirate Aspirate plasma Centrifuge->Aspirate Aliquot Aliquot into cryovials Aspirate->Aliquot Store Store at -20°C or -80°C Aliquot->Store Analyze Bioanalysis (e.g., LC-MS/MS) Store->Analyze

Caption: Workflow for Plasma Sample Handling for this compound Analysis.

StabilityTesting cluster_ft Freeze-Thaw Stability cluster_st Short-Term (Bench-Top) Stability cluster_lt Long-Term Stability Start Spiked Plasma Samples (Low, Med, High QC) FT_Cycle1 Freeze (-20°C) / Thaw (RT) Start->FT_Cycle1 ST_Incubate Incubate at RT (e.g., 4, 8, 24h) Start->ST_Incubate LT_Store Store at -20°C or -80°C (e.g., 1, 3, 6, 12 months) Start->LT_Store FT_Cycle2 Freeze (-20°C) / Thaw (RT) FT_Cycle1->FT_Cycle2 FT_Cycle3 Freeze (-20°C) / Thaw (RT) FT_Cycle2->FT_Cycle3 FT_Analysis Analyze FT_Cycle3->FT_Analysis ST_Analysis Analyze ST_Incubate->ST_Analysis LT_Analysis Analyze LT_Store->LT_Analysis

Caption: Logic Diagram for this compound Stability Testing in Plasma.

References

Technical Support Center: Alogliptin in Pediatric Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alogliptin in pediatric patients with type 2 diabetes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for pediatric patients with type 2 diabetes in a research setting?

A1: Based on pharmacokinetic and pharmacodynamic (PK/PD) studies, a 25 mg once-daily oral dose of this compound is recommended for pediatric patients (ages 10-17) with type 2 diabetes. This dosage was found to achieve drug exposure and dipeptidyl peptidase-4 (DPP-4) inhibition similar to that of the effective 25 mg once-daily dose in adults[1][2].

Q2: Was the 25 mg once-daily dose of this compound found to be effective in improving glycemic control in pediatric patients?

A2: While the 25 mg dose was recommended based on favorable PK/PD data, a subsequent phase 3, 52-week, randomized, double-blind, placebo-controlled trial in pediatric patients (ages 10-17) with type 2 diabetes did not demonstrate a statistically significant improvement in glycemic control (as measured by HbA1c levels) compared to placebo at week 26[3][4]. No new safety concerns were identified in this study[3][4].

Q3: How should the this compound dosage be adjusted for pediatric patients with renal impairment?

A3: Currently, there are no specific pediatric guidelines for adjusting this compound dosage in patients with renal impairment. However, in adult patients, the dosage is adjusted based on creatinine clearance (CrCl). It is advisable to consult the adult dosing recommendations and apply clinical judgment when enrolling pediatric subjects with renal impairment in a study. Monitoring renal function before and during the study is crucial[5][6][7][8][9].

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon secretion from pancreatic alpha cells, ultimately leading to lower blood glucose levels.

Q5: Are there any known drug interactions to be aware of when using this compound in pediatric trials?

A5: When this compound is used in combination with insulin or insulin secretagogues (e.g., sulfonylureas), there is an increased risk of hypoglycemia. A lower dose of the insulin or insulin secretagogue may be required[5][9]. Researchers should carefully monitor blood glucose levels and for signs of hypoglycemia in study participants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected lack of efficacy (no significant change in HbA1c) The phase 3 clinical trial in pediatric patients did not show a significant difference in HbA1c reduction between this compound and placebo[3][4]. This could be due to various factors including the pathophysiology of type 2 diabetes in youth, small sample size, or the specific patient population studied.Review the inclusion/exclusion criteria of your study. Consider subgroup analyses to identify if there are specific patient characteristics that may predict a response. Refer to the detailed results of the pediatric phase 3 study for insights.
Hypoglycemia observed in a subject Concomitant use of insulin or insulin secretagogues is a known risk factor for hypoglycemia when combined with this compound[5][9].Review the subject's concomitant medications. A reduction in the dose of the insulin or insulin secretagogue may be necessary. Ensure subjects and their caregivers are educated on the signs and symptoms of hypoglycemia and how to manage it.
Subject has or develops renal impairment during the study This compound is primarily excreted renally. Reduced renal function can lead to increased drug exposure.While specific pediatric guidelines are lacking, consider adjusting the dose based on the adult recommendations for renal impairment (see Table 2). Closely monitor renal function and for any adverse events.
Adverse events such as nasopharyngitis or headache are reported These were among the common adverse effects reported in clinical trials of this compound[7].Monitor the frequency and severity of adverse events. Report all adverse events according to the study protocol and regulatory requirements.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Pediatric and Adult Subjects with Type 2 Diabetes (Single 25 mg Dose)

ParameterPediatric Subjects (10-17 years)Adult Subjects
Mean Cmax (ng/mL) Lower by 26% compared to adults[1][2]-
Mean AUC0-inf (ng*h/mL) Lower by 23% compared to adults[1][2]-
Maximum DPP-4 Inhibition (Emax) Similar to adults[1][2]-
AUEC0-24 Similar to adults[1][2]-

Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Emax: Maximum effect; AUEC0-24: Area under the effect-time curve from 0 to 24 hours.

Table 2: this compound Dosage Adjustments for Adults with Renal Impairment

Renal FunctionCreatinine Clearance (CrCl)Recommended this compound Dosage
Normal to Mild Impairment ≥60 mL/min25 mg once daily[5][6][8][9]
Moderate Impairment 30 to <60 mL/min12.5 mg once daily[5][6][8][9]
Severe Impairment 15 to <30 mL/min6.25 mg once daily[5][6][8][9]
End-Stage Renal Disease (ESRD) <15 mL/min or requiring hemodialysis6.25 mg once daily[5][6][8][9]

Experimental Protocols

Protocol: Pharmacokinetic and Pharmacodynamic Assessment of this compound in Pediatric Patients

This protocol is based on the methodology of a phase 1, randomized, open-label, multicenter study[1][2].

  • Subject Recruitment:

    • Enroll pediatric patients aged 10 to 17 years with a diagnosis of type 2 diabetes mellitus.

    • Obtain informed consent and assent.

    • Conduct a screening visit to assess eligibility based on inclusion and exclusion criteria.

  • Study Design:

    • Randomize subjects to receive a single oral dose of either 12.5 mg or 25 mg of this compound.

    • A cohort of gender- and race-matched adult subjects with type 2 diabetes should receive a single 25 mg oral dose of this compound for comparison.

  • Drug Administration:

    • Administer the assigned dose of this compound orally.

  • Sample Collection:

    • Collect blood samples for pharmacokinetic analysis at pre-specified time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 hours post-dose).

    • Collect blood samples for pharmacodynamic analysis (DPP-4 inhibition) at the same time points.

    • Collect urine samples for pharmacokinetic analysis at pre-specified intervals.

  • Sample Analysis:

    • Analyze plasma and urine samples for this compound concentrations using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).

    • Determine plasma DPP-4 activity to assess the level of inhibition.

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

    • Calculate pharmacodynamic parameters including Emax and AUEC.

    • Compare the PK/PD profiles between the pediatric and adult cohorts.

  • Safety Monitoring:

    • Monitor subjects for any adverse events throughout the study.

    • Perform physical examinations, vital sign measurements, and laboratory safety tests at specified times.

Mandatory Visualizations

Alogliptin_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degraded by Beta Cells Beta Cells Incretin Hormones (GLP-1, GIP)->Beta Cells Stimulates Alpha Cells Alpha Cells Incretin Hormones (GLP-1, GIP)->Alpha Cells Inhibits This compound This compound This compound->DPP-4 Inhibits Insulin Secretion Insulin Secretion Beta Cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Alpha Cells->Glucagon Secretion Decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucose Production Glucose Production Glucagon Secretion->Glucose Production Stimulates Glucose Production->Lower Blood Glucose Decreased

Caption: this compound's mechanism of action via DPP-4 inhibition.

Alogliptin_Dosage_Workflow Start Start Assess Patient Eligibility Assess Patient Eligibility Start->Assess Patient Eligibility Age 10-17 years with T2D? Age 10-17 years with T2D? Assess Patient Eligibility->Age 10-17 years with T2D? Exclude from Study Exclude from Study Age 10-17 years with T2D?->Exclude from Study No Measure Baseline Renal Function (CrCl) Measure Baseline Renal Function (CrCl) Age 10-17 years with T2D?->Measure Baseline Renal Function (CrCl) Yes Renal Impairment? Renal Impairment? Measure Baseline Renal Function (CrCl)->Renal Impairment? Initiate this compound 25 mg Once Daily Initiate this compound 25 mg Once Daily Renal Impairment?->Initiate this compound 25 mg Once Daily No Consider Dose Adjustment based on Adult Guidelines Consider Dose Adjustment based on Adult Guidelines Renal Impairment?->Consider Dose Adjustment based on Adult Guidelines Yes Monitor Glycemic Control (HbA1c) Monitor Glycemic Control (HbA1c) Initiate this compound 25 mg Once Daily->Monitor Glycemic Control (HbA1c) Consider Dose Adjustment based on Adult Guidelines->Monitor Glycemic Control (HbA1c) Monitor for Adverse Events (e.g., Hypoglycemia) Monitor for Adverse Events (e.g., Hypoglycemia) Monitor Glycemic Control (HbA1c)->Monitor for Adverse Events (e.g., Hypoglycemia) End of Study End of Study Monitor for Adverse Events (e.g., Hypoglycemia)->End of Study

Caption: Logical workflow for this compound dosage in pediatric trials.

References

Validation & Comparative

Comparative efficacy of Alogliptin versus sitagliptin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the preclinical performance of two prominent dipepeptidyl peptidase-4 (DPP-4) inhibitors, Alogliptin and Sitagliptin, used in the management of type 2 diabetes mellitus. The comparison is based on supporting experimental data from in vitro and in vivo preclinical models, with a focus on enzyme inhibition, glucose-lowering efficacy, and selectivity.

Mechanism of Action: DPP-4 Inhibition

This compound and Sitagliptin share a common mechanism of action. They function by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, the inhibitors prolong the activity of GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2][3][4]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 Pharmacological Intervention cluster_3 Downstream Effects Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells Active GLP-1/GIP Active GLP-1/GIP Intestinal L-cells->Active GLP-1/GIP release DPP4_Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP4_Enzyme substrate Prolonged GLP-1/GIP Activity Prolonged GLP-1/GIP Activity Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites Inhibitors This compound / Sitagliptin Inhibitors->DPP4_Enzyme inhibits Pancreatic Islets Pancreatic Islets Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic Islets->Insulin Secretion ↑ β-cells Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic Islets->Glucagon Secretion ↓ α-cells Prolonged GLP-1/GIP Activity->Pancreatic Islets Improved Glycemic Control Improved Glycemic Control Insulin Secretion ↑->Improved Glycemic Control Glucagon Secretion ↓->Improved Glycemic Control

Caption: DPP-4 Inhibition Signaling Pathway.

In Vitro Efficacy: Enzyme Inhibition and Selectivity

The potency of DPP-4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Head-to-head comparisons have shown both this compound and sitagliptin to be potent inhibitors of the DPP-4 enzyme.[5][6] Furthermore, selectivity against other closely related proteases, such as DPP-8 and DPP-9, is a critical preclinical parameter. This compound has demonstrated greater in vitro selectivity for DPP-4 over DPP-8 and DPP-9 compared to sitagliptin.[7][8] This higher selectivity may have clinical significance, as inhibition of DPP-8/9 has been linked to certain adverse effects in preclinical animal studies with other, less selective inhibitors.[9]

Table 1: In Vitro DPP-4 Inhibition

Inhibitor Target Enzyme IC50 (nM)
This compound Human DPP-4 24[10]
Sitagliptin Human DPP-4 19[10]
This compound Murine DPP-4 13.9

| Sitagliptin | Murine DPP-4 | 18.2 |

Data for murine DPP-4 sourced from a single comparative study for consistency.[5][6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A continuous fluorescent assay is commonly used to determine the in vitro potency of DPP-4 inhibitors.[5][11]

  • Reagents: Human or murine recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin), assay buffer (e.g., HEPES, pH 7.5), and a range of concentrations for the test inhibitors (this compound, Sitagliptin).

  • Procedure:

    • The recombinant DPP-4 enzyme is pre-incubated with various concentrations of either this compound or sitagliptin in a 96-well plate.

    • The reaction is initiated by adding the fluorogenic substrate to all wells.

    • The plate is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Data Acquisition:

    • Cleavage of the substrate by DPP-4 releases a fluorescent group (AMC).

    • The fluorescence is measured using a plate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[5][11]

  • Analysis: The fluorescence intensity is proportional to DPP-4 activity. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

In Vivo Efficacy: Glucose Lowering in Animal Models

The antihyperglycemic effects of this compound and sitagliptin have been evaluated in various diabetic animal models, including mice and rats.[7][12] A key method for assessing in vivo efficacy is the oral glucose tolerance test (OGTT). In a direct comparative study in mice, both this compound and sitagliptin demonstrated dose-dependent inhibition of plasma DPP-4 activity and a corresponding improvement in glucose tolerance.[5][6] A crucial finding from this research was that the extent of plasma DPP-4 inhibition directly correlated with the acute glucose-lowering effect for both inhibitors, suggesting that despite structural differences, their in vivo efficacy is primarily driven by target engagement.[5][6]

Table 2: In Vivo Efficacy in Murine Model

Inhibitor Animal Model Doses (mg/kg) Key Outcome
This compound Mice 0.01 - 3.0 Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose excursion during OGTT.[5]

| Sitagliptin | Mice | 0.01 - 3.0 | Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose excursion during OGTT.[5] |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical procedure to evaluate how effectively an animal model processes a glucose load after treatment with a test compound.[5]

cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow start Fast Animals (e.g., overnight) administer Administer Inhibitor or Vehicle (Oral Gavage) start->administer wait Wait 1 Hour (Drug Absorption) administer->wait baseline Measure Baseline Glucose (t=0) (Tail Bleed) wait->baseline glucose Administer Dextrose Solution (Oral Gavage) baseline->glucose measure Measure Blood Glucose at 20, 40, 60, 120 min glucose->measure end Analyze Data (AUC of Glucose Excursion) measure->end

Caption: Experimental Workflow for an OGTT.
  • Animal Models: Male mice are commonly used.[5] Animals are fasted overnight prior to the experiment.

  • Dosing: Animals are treated orally by gavage with either the vehicle control (e.g., 0.25% methylcellulose) or the test compound (this compound or sitagliptin) at various doses.[5]

  • Glucose Challenge: After a set time following drug administration (e.g., 60 minutes), a baseline blood glucose measurement is taken from a tail bleed. Immediately after, a dextrose solution (e.g., 5 g/kg) is administered orally.[5]

  • Blood Sampling: Blood glucose levels are subsequently measured at multiple time points (e.g., 20, 40, 60, and 120 minutes) after the dextrose challenge.[5]

  • Plasma DPP-4 Activity: At the end of the experiment, plasma samples can be collected to measure ex vivo DPP-4 activity to correlate with the glucose-lowering effects.

  • Analysis: The primary endpoint is the total glycemic excursion, often calculated as the area under the curve (AUC) for blood glucose over the 120-minute period.

Summary of Preclinical Comparison

Both this compound and sitagliptin are potent DPP-4 inhibitors that effectively improve glycemic control in preclinical models.

  • In Vitro Potency: Sitagliptin and this compound exhibit comparable, high potency for the DPP-4 enzyme in the nanomolar range.[10]

  • Selectivity: this compound shows a superior selectivity profile, with greater inhibition of DPP-4 relative to the related enzymes DPP-8 and DPP-9.[7][8]

  • In Vivo Efficacy: In head-to-head murine studies, both drugs demonstrate a clear, direct correlation between the degree of in vivo plasma DPP-4 inhibition and the magnitude of the glucose-lowering effect.[5][6] This indicates a similar efficacy profile in acute preclinical models when matched for target engagement.

References

Validating the selectivity of Alogliptin for DPP-4 over other serine proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alogliptin's selectivity for its target, Dipeptidyl Peptidase-4 (DPP-4), over other closely related serine proteases. The information presented is supported by experimental data to validate this compound's high specificity, a critical attribute for a therapeutic agent.

High Selectivity: A Key Feature of this compound

This compound is a potent and highly selective inhibitor of the serine protease DPP-4.[1][2][3][4] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. The inhibitory activity of this compound is more than 10,000-fold greater for DPP-4 compared to the closely related proteases DPP-8 and DPP-9.[1][2][3][4]

Quantitative Analysis of this compound's Selectivity

To quantify the selectivity of this compound, in vitro studies have determined its half-maximal inhibitory concentration (IC50) against DPP-4 and other serine proteases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the available data on this compound's inhibitory activity:

Enzyme TargetIC50 Value (nM)Selectivity over DPP-4Reference
DPP-4 < 10 -[1]
DPP-4 2.63 -[1]
DPP-8 > 100,000> 10,000-fold[1][2][4]
DPP-9 > 100,000> 10,000-fold[1][2][4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of this compound's IC50 value against DPP-4 is typically performed using a fluorometric enzyme inhibition assay. This method measures the enzymatic activity of DPP-4 in the presence of varying concentrations of the inhibitor.

Principle:

The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the DPP-4 activity. By measuring the fluorescence intensity over time, the inhibitory effect of this compound can be quantified.

Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • This compound (or other test inhibitors)

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations.

    • Prepare working solutions of recombinant human DPP-4 and Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the following:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control)

      • DPP-4 enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 360 nm and 460 nm, respectively).

    • Record fluorescence readings at regular intervals for a specific duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of DPP-4 inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow and the relevant signaling pathway.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis This compound This compound Stock Addition Add Reagents: - Buffer - this compound (Varying Conc.) - DPP-4 Enzyme This compound->Addition DPP4_Enzyme DPP-4 Enzyme DPP4_Enzyme->Addition Substrate Gly-Pro-AMC Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Buffer Assay Buffer Buffer->Addition Plate 96-Well Plate Plate->Addition PreIncubate Pre-incubation Addition->PreIncubate PreIncubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Plot Plot Inhibition vs. [this compound] Measure->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for determining the IC50 of this compound against DPP-4.

DPP4_Signaling cluster_incretin Incretin Hormones cluster_pancreas Pancreas cluster_effects Glycemic Control GLP1 GLP-1 Beta_Cell β-cells GLP1->Beta_Cell Alpha_Cell α-cells GLP1->Alpha_Cell DPP4 DPP-4 GLP1->DPP4 Substrates GIP GIP GIP->Beta_Cell GIP->DPP4 Substrates Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose This compound This compound This compound->DPP4 Inhibits Inactive Inactive Peptides DPP4->Inactive Degrades

Caption: Simplified signaling pathway of DPP-4 inhibition by this compound.

References

A Meta-Analysis of Cardiovascular Outcome Trials for Alogliptin and Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the cardiovascular safety of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on the EXAMINE trial for alogliptin. This guide provides a detailed comparison with other key cardiovascular outcome trials (CVOTs) for DPP-4 inhibitors, namely SAVOR-TIMI 53 (saxagliptin) and TECOS (sitagliptin), supported by experimental data and detailed methodologies.

This meta-analysis synthesizes data from three major cardiovascular outcome trials to provide a comprehensive comparison of the cardiovascular safety profiles of this compound, saxagliptin, and sitagliptin in patients with type 2 diabetes.

Comparative Analysis of Key Cardiovascular Outcome Trials

The following tables summarize the key characteristics and outcomes of the EXAMINE, SAVOR-TIMI 53, and TECOS trials, facilitating a direct comparison of their design, patient populations, and primary findings.

Table 1: Trial Design and Patient Characteristics
FeatureEXAMINE (this compound)SAVOR-TIMI 53 (Saxagliptin)TECOS (Sitagliptin)
Official Title Examination of Cardiovascular Outcomes with this compound versus Standard of CareSaxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53Trial Evaluating Cardiovascular Outcomes with Sitagliptin
Patient Population 5,380 patients with type 2 diabetes and a recent acute coronary syndrome (ACS) event (within 15-90 days).[1][2][3]16,492 patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors.[4]14,735 patients with type 2 diabetes and established cardiovascular disease.[1]
Mean Age (years) 61[1]65.1[4]65
Female (%) 32%[1]33%[4]29%
Duration of Follow-up (median) 18 months[2]2.1 years3 years
Treatment This compound (25 mg, 12.5 mg, or 6.25 mg daily based on renal function) or placebo.[1]Saxagliptin (5 mg or 2.5 mg daily based on renal function) or placebo.[4]Sitagliptin (100 mg or 50 mg daily based on renal function) or placebo.[2][5]
Table 2: Primary and Secondary Cardiovascular Outcomes
OutcomeEXAMINE (this compound)SAVOR-TIMI 53 (Saxagliptin)TECOS (Sitagliptin)
Primary Composite Endpoint CV death, nonfatal MI, nonfatal stroke.[1][5]CV death, nonfatal MI, nonfatal ischemic stroke.[4][6]CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina.[1][7]
Primary Endpoint Result (Hazard Ratio; 95% CI) 0.96 (upper boundary of 95% CI = 1.16).[1]1.00 (0.89-1.12).[4]0.98 (0.88-1.09).
Non-inferiority Met Yes.[1][3]Yes.[4]Yes.[1][2]
Superiority Met No.[1]No.[4]No.[2]
Secondary Composite Endpoint CV death, MI, stroke, urgent revascularization due to unstable angina.[1]CV death, MI, stroke, unstable angina, coronary revascularization, heart failure.[4]CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina, or all-cause mortality.
Hospitalization for Heart Failure (HR; 95% CI) 1.07 (0.79-1.46) (Not statistically significant).1.27 (1.07-1.51) (Statistically significant increase).[2]1.00 (0.83-1.20) (No significant difference).[8]

Experimental Protocols

The methodologies for the three pivotal trials—EXAMINE, SAVOR-TIMI 53, and TECOS—were designed to rigorously assess the cardiovascular safety of the respective DPP-4 inhibitors.

EXAMINE (this compound)

The Examination of Cardiovascular Outcomes with this compound versus Standard of Care (EXAMINE) was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[3][5] The primary objective was to establish the non-inferiority of this compound compared to placebo concerning major adverse cardiovascular events (MACE) in high-risk patients with type 2 diabetes and a recent acute coronary syndrome.[3]

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of type 2 diabetes, HbA1c levels between 6.5% and 11.0% (7.0% to 11.0% if on insulin), and an ACS event within 15 to 90 days before randomization were eligible.[3]

  • Exclusion Criteria: Key exclusions were the use of other DPP-4 inhibitors or GLP-1 agonists, dialysis within 14 days of screening, type 1 diabetes, and unstable cardiac disorders.[1][3]

  • Randomization and Blinding: A total of 5,380 patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.[3] Both patients and investigators were blinded to the treatment allocation.[3] An independent statistician generated the randomization sequence.[3]

  • Endpoint Adjudication: All potential primary endpoint events were adjudicated by an independent clinical endpoint committee blinded to treatment assignment.

  • Statistical Analysis: The primary analysis was a time-to-first-event analysis of the primary composite endpoint. The non-inferiority of this compound was to be concluded if the upper bound of the 95% confidence interval for the hazard ratio was less than 1.3.[1]

SAVOR-TIMI 53 (Saxagliptin)

The Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) was a phase 4, randomized, double-blind, placebo-controlled trial.[6]

  • Inclusion Criteria: The trial enrolled patients with type 2 diabetes who had a history of established cardiovascular disease or multiple risk factors for vascular disease.[9]

  • Randomization and Blinding: 16,492 patients were randomized to receive either saxagliptin or placebo.[4]

  • Endpoint Adjudication: A blinded clinical events committee adjudicated the primary and secondary cardiovascular endpoints.

  • Statistical Analysis: The primary efficacy analysis was a test for non-inferiority of saxagliptin compared to placebo for the primary composite endpoint, with a pre-specified non-inferiority margin of 1.3 for the hazard ratio.

TECOS (Sitagliptin)

The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a pragmatic, academically run, multinational, randomized, double-blind, placebo-controlled, event-driven trial.[7]

  • Inclusion Criteria: The study included patients with type 2 diabetes, aged 50 years or older, with established cardiovascular disease, and an HbA1c between 6.5% and 8.0%.[5][7]

  • Randomization and Blinding: 14,735 patients were randomized 1:1 to receive either sitagliptin or placebo in addition to their existing therapy.[1][5]

  • Endpoint Adjudication: An independent committee, blinded to study therapy, adjudicated cardiovascular events.[7]

  • Statistical Analysis: The primary analysis was for non-inferiority, defined by an upper boundary of the 95% confidence interval for the hazard ratio of less than 1.3.

Visualizing the Data: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow of a typical cardiovascular outcome trial and the proposed signaling pathway of DPP-4 inhibition.

G cluster_screening Patient Screening & Recruitment cluster_randomization Randomization & Blinding cluster_treatment Treatment & Follow-up cluster_adjudication Endpoint Adjudication cluster_analysis Data Analysis & Reporting Screening Screening of Potential Participants based on Inclusion/Exclusion Criteria InformedConsent Informed Consent Process Screening->InformedConsent Baseline Baseline Assessments (Medical History, Labs, etc.) InformedConsent->Baseline Randomization Randomization to Treatment or Placebo Arm Baseline->Randomization Blinding Double-Blinding of Patients and Investigators Randomization->Blinding Treatment Administration of Study Drug/Placebo Blinding->Treatment FollowUp Regular Follow-up Visits (Data Collection, AEs) Treatment->FollowUp EventReporting Reporting of Potential Cardiovascular Events FollowUp->EventReporting Adjudication Independent Committee Adjudication of Events EventReporting->Adjudication DatabaseLock Database Lock Adjudication->DatabaseLock Analysis Statistical Analysis (Non-inferiority/Superiority) DatabaseLock->Analysis Reporting Reporting of Trial Results Analysis->Reporting

Caption: Experimental Workflow of a Cardiovascular Outcome Trial.

G cluster_dpp4 DPP-4 Inhibition DPP4i DPP-4 Inhibitor (e.g., this compound) GLP1 GLP-1 DPP4i->GLP1 Inhibits degradation SDF1a SDF-1α DPP4i->SDF1a Inhibits degradation BNP BNP DPP4i->BNP Inhibits degradation Glucose Improved Glycemic Control GLP1->Glucose Endothelial Improved Endothelial Function GLP1->Endothelial Inflammation Anti-inflammatory Effects GLP1->Inflammation Cardiac Cardiac Protection SDF1a->Cardiac Stem cell homing Vasodilation Vasodilation BNP->Vasodilation

References

A Comparative Analysis of Alogliptin and Linagliptin in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape for type 2 diabetes in patients with compromised kidney function, the choice between dipeptidyl peptidase-4 (DPP-4) inhibitors necessitates a detailed understanding of their comparative pharmacology, efficacy, and safety profiles. This guide provides an objective comparison of two prominent DPP-4 inhibitors, alogliptin and linagliptin, with a focus on their effects in the context of renal impairment, supported by key experimental data.

Pharmacokinetic and Dosing Profile

The primary differentiator between this compound and linagliptin in the context of renal impairment lies in their pharmacokinetic profiles, which directly impacts dosing recommendations.

This compound is predominantly eliminated from the body via the kidneys.[1][2] Consequently, as renal function declines, the drug's exposure increases, necessitating dose adjustments to avoid potential adverse effects.[3] For patients with moderate renal impairment, a dose reduction is recommended, with a further reduction for those with severe renal impairment or end-stage renal disease (ESRD).[4][5][6][7][8]

In contrast, linagliptin is primarily excreted through the enterohepatic system, with only a minor fraction eliminated by the kidneys.[1][2][9][10][11] This pharmacokinetic characteristic means that renal impairment has a minimal effect on linagliptin's exposure, and therefore, no dose adjustment is required, regardless of the degree of kidney dysfunction.[12][13][14][15][16]

FeatureThis compoundLinagliptin
Primary Route of Elimination Renal[1][2]Enterohepatic[1][2][9][10][11]
Dose Adjustment in Renal Impairment Required[4][5][6][7][8]Not Required[12][13][14][15][16]
Dosage in Moderate Renal Impairment (eGFR 30 to <60 mL/min/1.73m²) 12.5 mg once daily[4][5][6][7][8]5 mg once daily (no change)[12][13][14]
Dosage in Severe Renal Impairment (eGFR <30 mL/min/1.73m²) 6.25 mg once daily[4][5][6][7][8]5 mg once daily (no change)[12][13][14]

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Both this compound and linagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[10][13][17] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][18] By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[9][18] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[13][18]

cluster_0 DPP-4 Inhibition Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation by Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Linagliptin This compound / Linagliptin This compound / Linagliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Glucose Homeostasis

DPP-4 Inhibition Signaling Pathway

Efficacy in Renal Impairment

Clinical trials have demonstrated the efficacy of both this compound and linagliptin in improving glycemic control in patients with type 2 diabetes and renal impairment.

A study focusing on linagliptin in patients with severe renal impairment showed a significant and sustained reduction in HbA1c over a one-year period compared to placebo.[11] Furthermore, the CARMELINA trial, which included a large population of patients with chronic kidney disease, found that linagliptin was effective in reducing HbA1c and also reduced the progression of albuminuria, a key marker of kidney damage.[19]

The EXAMINE trial evaluated this compound in patients with type 2 diabetes and a recent acute coronary syndrome, a significant portion of whom had renal impairment. The study confirmed the glucose-lowering efficacy of this compound in this high-risk population.[5]

StudyDrugKey Efficacy Findings in Renal Impairment
Linagliptin in Severe Renal Impairment LinagliptinSustained HbA1c reduction at 1 year (-0.72% vs. placebo)[11]
CARMELINA LinagliptinSignificant reduction in HbA1c and albuminuria progression[19]
EXAMINE This compoundEffective in lowering HbA1c in a high-risk population with renal impairment[5]

Safety Profile in Renal Impairment

The safety of this compound and linagliptin in patients with renal impairment has been extensively studied in large cardiovascular outcome trials (CVOTs).

The CARMELINA trial demonstrated that linagliptin did not increase the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke, nor did it increase the risk of adverse renal outcomes compared to placebo in a population with high cardio-renal risk.[4][12][19][20][21][22]

The EXAMINE trial showed that this compound was non-inferior to placebo for MACE in patients with type 2 diabetes and a recent acute coronary syndrome.[5][6][14] However, a post-hoc analysis of the EXAMINE trial raised a concern about a potential increased risk of heart failure hospitalization with this compound, although this was not a primary endpoint.[3]

StudyDrugKey Safety Findings in Renal Impairment
CARMELINA LinagliptinNo increased risk of MACE or adverse renal outcomes[4][12][19][20][21][22]
EXAMINE This compoundNon-inferior to placebo for MACE. Potential signal for increased heart failure hospitalizations in a post-hoc analysis.[3][5][6][14]

Experimental Protocols of Key Clinical Trials

CARMELINA Trial: Experimental Workflow

The Cardiovascular and Renal Microvascular Outcome Study with Linagliptin (CARMELINA) was a randomized, double-blind, placebo-controlled trial designed to evaluate the long-term cardiovascular and renal safety of linagliptin in a high-risk population of patients with type 2 diabetes.[4][12][20][21][22]

cluster_1 CARMELINA Trial Workflow Patient Screening Patient Screening Inclusion Criteria T2DM High CV and/or Renal Risk HbA1c 6.5-10.0% Patient Screening->Inclusion Criteria Randomization (1:1) Randomization (1:1) Inclusion Criteria->Randomization (1:1) Linagliptin (5mg daily) + Standard of Care Linagliptin (5mg daily) + Standard of Care Randomization (1:1)->Linagliptin (5mg daily) + Standard of Care Placebo + Standard of Care Placebo + Standard of Care Randomization (1:1)->Placebo + Standard of Care Follow-up Follow-up Linagliptin (5mg daily) + Standard of Care->Follow-up Placebo + Standard of Care->Follow-up Primary Outcome Assessment Time to first MACE (CV death, non-fatal MI, non-fatal stroke) Follow-up->Primary Outcome Assessment Secondary Outcome Assessment Time to renal composite outcome (ESKD, sustained ≥40% eGFR decrease, renal death) Follow-up->Secondary Outcome Assessment

CARMELINA Trial Workflow
EXAMINE Trial: Experimental Workflow

The Examination of Cardiovascular Outcomes with this compound versus Standard of Care (EXAMINE) trial was a randomized, double-blind, placebo-controlled study that assessed the cardiovascular safety of this compound in patients with type 2 diabetes who had recently experienced an acute coronary syndrome.[5][6][14]

cluster_2 EXAMINE Trial Workflow Patient Screening Patient Screening Inclusion Criteria T2DM Recent Acute Coronary Syndrome (15-90 days) Patient Screening->Inclusion Criteria Randomization (1:1) Randomization (1:1) Inclusion Criteria->Randomization (1:1) This compound + Standard of Care This compound + Standard of Care Randomization (1:1)->this compound + Standard of Care Placebo + Standard of Care Placebo + Standard of Care Randomization (1:1)->Placebo + Standard of Care Follow-up Follow-up This compound + Standard of Care->Follow-up Placebo + Standard of Care->Follow-up Primary Outcome Assessment Time to first MACE (CV death, non-fatal MI, non-fatal stroke) Follow-up->Primary Outcome Assessment

EXAMINE Trial Workflow

Conclusion

Linagliptin's primarily non-renal elimination pathway offers a significant practical advantage, as it does not require dose adjustments in patients with any degree of renal impairment.[12][13][14][15][16] The CARMELINA trial provides robust evidence of its cardiovascular and renal safety in a high-risk population.[4][12][19][20][21][22]

This compound is also an effective option, but its renal excretion necessitates careful dose titration in patients with moderate to severe renal impairment.[4][5][6][7][8] While the EXAMINE trial established its cardiovascular safety in a post-acute coronary syndrome population, the potential for an increased risk of heart failure hospitalization warrants consideration, particularly in patients with pre-existing cardiac conditions.[3][5][6][14]

For researchers and drug development professionals, the distinct characteristics of this compound and linagliptin underscore the importance of considering the interplay between a drug's pharmacokinetic properties and the pathophysiology of comorbid conditions like renal impairment when designing and evaluating new therapeutic agents.

References

A Comparative Guide to the In Vitro Binding Kinetics of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the binding kinetics of commonly prescribed dipeptidyl peptidase-4 (DPP-4) inhibitors. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the nuanced interactions between these inhibitors and their target enzyme.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control in patients with type 2 diabetes. While all DPP-4 inhibitors share this common mechanism of action, they exhibit distinct chemical structures, which in turn influence their binding properties and kinetic profiles.

DPP-4 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_inhibition Pharmacological Intervention Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion inhibits DPP4 DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP4 substrate Inactive Incretins Inactive Incretins DPP4->Inactive Incretins inactivates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 inhibits Experimental_Workflow cluster_assay In Vitro Inhibition Assay cluster_spr Surface Plasmon Resonance (SPR) A1 Prepare DPP-4 Enzyme and Inhibitor Dilutions A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence Kinetically A3->A4 A5 Calculate IC50 Value A4->A5 S1 Immobilize DPP-4 on Sensor Chip S2 Inject Inhibitor (Analyte) for Association S1->S2 Repeat for different concentrations S3 Flow Buffer for Dissociation S2->S3 Repeat for different concentrations S4 Regenerate Sensor Surface S3->S4 Repeat for different concentrations S5 Analyze Sensorgrams S3->S5 S4->S1 New experiment S4->S2 Repeat for different concentrations S6 Determine kon, koff, and KD S5->S6 Start Start Start->A1 Start->S1

Alogliptin's Efficacy in GLP-1 Potentiation: A Comparative Guide Based on Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Alogliptin is an oral antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] The subsequent increase in active GLP-1 levels enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and helps regulate blood glucose levels.[1][2][4] This guide provides a comparative analysis of this compound's effect on GLP-1 potentiation as validated through cell-based assays, offering insights for researchers and professionals in drug development.

Mechanism of Action: DPP-4 Inhibition and GLP-1 Potentiation

The primary mechanism of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones like GLP-1. By blocking DPP-4, this compound effectively increases the circulating half-life of active GLP-1, thereby amplifying its physiological effects on glucose homeostasis.[1][3]

Alogliptin_GLP_1_Pathway cluster_0 Normal Physiological Process cluster_1 Intervention with this compound Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells stimulates Active_GLP_1 Active GLP-1 L_Cells->Active_GLP_1 secretes DPP_4 DPP-4 Enzyme Active_GLP_1->DPP_4 substrate for Pancreas Pancreas Active_GLP_1->Pancreas stimulates Increased_GLP_1 Increased Active GLP-1 Inactive_GLP_1 Inactive GLP-1 DPP_4->Inactive_GLP_1 inactivates to Insulin_Secretion Glucose-Dependent Insulin Secretion Pancreas->Insulin_Secretion Enhanced_Insulin Enhanced Insulin Secretion This compound This compound DPP_4_Inhibited DPP-4 Enzyme This compound->DPP_4_Inhibited inhibits

Caption: this compound inhibits DPP-4, preventing GLP-1 inactivation and enhancing insulin secretion.

Experimental Validation: Cell-Based Assays

Cell-based assays are crucial for quantifying the inhibitory potency of compounds like this compound and validating their downstream effects on cellular signaling pathways.

Experimental Workflow

A typical workflow to validate this compound's effect involves a two-step process: first, confirming its direct inhibitory effect on DPP-4, and second, measuring the resulting increase in GLP-1 activity or secretion from specialized enteroendocrine cell lines.

Experimental_Workflow cluster_DPP4 Direct Target Engagement cluster_GLP1 Functional Cellular Response Start Start DPP4_Assay DPP-4 Inhibition Assay Start->DPP4_Assay GLP1_Assay GLP-1 Potentiation Assay Start->GLP1_Assay Data_Analysis Data Analysis (IC50, EC50 Calculation) DPP4_Assay->Data_Analysis GLP1_Assay->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion Prepare_DPP4 Prepare Recombinant DPP-4 Enzyme Add_this compound Add this compound & Control Inhibitors Prepare_DPP4->Add_this compound Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Add_this compound->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Measure_Fluorescence->DPP4_Assay Culture_Cells Culture Enteroendocrine Cells (e.g., STC-1) Treat_Cells Treat with this compound + Stimulant Culture_Cells->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Measure_GLP1 Measure GLP-1 Levels (ELISA/Reporter Assay) Collect_Supernatant->Measure_GLP1 Measure_GLP1->GLP1_Assay

Caption: Workflow for in-vitro validation of this compound's effect on DPP-4 and GLP-1.

Experimental Protocols

1. DPP-4 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of DPP-4.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

  • Principle: A fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the fluorescent aminomethylcoumarin (AMC). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[5][6][7]

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-AMC

    • This compound and other control inhibitors (e.g., Sitagliptin)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • 96-well microplate (black, clear bottom for fluorescence)

    • Microplate reader with fluorescence detection (Ex: 360 nm, Em: 460 nm)[5][7]

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

    • In a 96-well plate, add the diluted compounds, recombinant DPP-4 enzyme, and assay buffer. Include wells for 100% activity (enzyme, no inhibitor) and background (no enzyme).[8]

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[5][8]

    • Incubate for 30 minutes at 37°C.[5][6]

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting a dose-response curve.

2. GLP-1 Secretion and Potentiation Assay

This assay evaluates the downstream effect of DPP-4 inhibition by measuring the increase in secreted, active GLP-1 from cultured cells.

  • Objective: To demonstrate that this compound treatment leads to higher levels of active GLP-1 in a cell-based model.

  • Cell Lines:

    • STC-1: A murine enteroendocrine cell line known to secrete GLP-1 and other hormones.[9][10]

    • GLUTag and NCI-H716: Other commonly used cell lines for studying GLP-1 secretion.[9][10]

  • Principle: Enteroendocrine cells are stimulated to secrete GLP-1. In the presence of this compound, the degradation of this secreted GLP-1 by endogenous DPP-4 is inhibited, leading to a measurable increase in its concentration in the cell culture supernatant.

  • Materials:

    • STC-1 cells (or other suitable cell line)

    • Cell culture medium (e.g., DMEM)

    • This compound

    • GLP-1 secretagogues (e.g., glucose, amino acids, or pharmacological agents like phorbol esters)

    • Active GLP-1 ELISA kit

  • Procedure:

    • Seed STC-1 cells in a 24- or 48-well plate and culture until they reach appropriate confluency.

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with a known GLP-1 secretagogue in the continued presence of this compound.

    • After a defined incubation period (e.g., 2 hours), collect the cell culture supernatant.

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

    • Analyze the data to show a dose-dependent increase in active GLP-1 levels with increasing concentrations of this compound.

Comparative Performance

This compound vs. Other DPP-4 Inhibitors

This compound is one of several DPP-4 inhibitors available. Cell-based assays are critical for comparing their relative potency. While clinical efficacy can be similar, in-vitro potency can vary.[11]

DPP-4 InhibitorReported IC50 (in vitro)Key Characteristics
This compound ~10 nMHighly selective for DPP-4 over DPP-8 and DPP-9.[2] Primarily excreted unchanged in the urine.[1]
Sitagliptin ~19 nMThe first DPP-4 inhibitor approved. Generally well-tolerated.
Saxagliptin ~50 nMCovalently binds to the DPP-4 enzyme.
Linagliptin ~1 nMPrimarily excreted via the bile and gut, making it suitable for patients with renal impairment without dose adjustment.
Vildagliptin ~60 nMForms a covalent complex with DPP-4. Not FDA-approved but used in Europe.[3]

Note: IC50 values can vary depending on assay conditions. The values presented are approximate and for comparative purposes.

Alternative GLP-1 Potentiation Mechanism: GLP-1 Receptor Agonists

An alternative therapeutic strategy to potentiating the GLP-1 system is the use of GLP-1 receptor agonists (GLP-1 RAs). Unlike DPP-4 inhibitors, which preserve endogenous GLP-1, GLP-1 RAs are synthetic analogs of GLP-1 that directly activate the GLP-1 receptor.[12] They are designed to be resistant to DPP-4 degradation, resulting in a much longer half-life and more potent receptor activation.[11][12]

DPP4i_vs_GLP1RA cluster_DPP4i DPP-4 Inhibitor (e.g., this compound) cluster_GLP1RA GLP-1 Receptor Agonist (e.g., Liraglutide) Endo_GLP1 Endogenous GLP-1 GLP1R_1 GLP-1 Receptor Endo_GLP1->GLP1R_1 activates DPP4 DPP-4 This compound This compound This compound->DPP4 inhibits GLP1RA GLP-1 RA GLP1R_2 GLP-1 Receptor GLP1RA->GLP1R_2 directly activates DPP4_2 DPP-4 GLP1RA->DPP4_2 resistant to

References

Alogliptin's A1c Reduction Efficacy: A Cross-Study Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of type 2 diabetes (T2DM) therapeutics, a clear understanding of the comparative efficacy of various agents is paramount. This guide provides an objective comparison of Alogliptin's hemoglobin A1c (HbA1c) reduction capabilities against other key classes of antidiabetic drugs, supported by data from clinical trials.

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner. This mechanism ultimately leads to improved glycemic control.

Comparative Efficacy of this compound in A1c Reduction

Clinical studies have demonstrated that this compound effectively lowers HbA1c levels in patients with T2DM, both as a monotherapy and as an add-on to other antidiabetic medications.[1][2][3] The extent of A1c reduction is often dependent on the baseline HbA1c level, with greater reductions observed in patients with higher initial A1c values.[4]

This compound Monotherapy

As a standalone treatment, this compound has shown significant reductions in HbA1c compared to placebo. In a 26-week monotherapy trial, patients receiving this compound at doses of 12.5 mg and 25 mg experienced mean A1c reductions of -0.56% and -0.59%, respectively, from a baseline of approximately 7.9%.[5][6]

This compound as Add-on Therapy

When combined with other standard-of-care medications, this compound provides additional glycemic control.

  • Add-on to Metformin: In patients inadequately controlled on metformin alone, the addition of this compound 12.5 mg or 25 mg resulted in a mean A1c reduction of approximately -0.6% after 26 weeks.[7][8]

  • Add-on to Pioglitazone: When added to pioglitazone therapy, this compound 12.5 mg and 25 mg led to mean A1c reductions of -0.66% and -0.80%, respectively, over 26 weeks.[9]

  • Add-on to Sulfonylurea: In combination with a sulfonylurea, this compound demonstrated A1c reductions, although specific values from direct head-to-head trials are less consistently reported in readily available literature.

  • Add-on to Insulin: For patients on insulin therapy, the addition of this compound has also been shown to improve glycemic control.[8]

Cross-Study Comparison of A1c Reduction

Direct head-to-head trials comparing the A1c-lowering efficacy of this compound with all other major classes of antidiabetic drugs are not extensively available. Much of the comparative data is derived from individual placebo-controlled trials, meta-analyses, and indirect comparisons.

This compound vs. Other DPP-4 Inhibitors

Systematic reviews and meta-analyses suggest that the A1c-lowering efficacy of this compound is generally comparable to that of other DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.[2] One study that involved switching patients from sitagliptin to either vildagliptin or this compound found a significantly greater HbA1c reduction with vildagliptin.[10] However, a broader meta-analysis concluded that there were no significant differences in efficacy among the DPP-4 inhibitors.[2]

This compound vs. GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists as a class are generally considered to have greater A1c-lowering potential than DPP-4 inhibitors.[11] Indirect comparisons and systematic reviews suggest that GLP-1 receptor agonists lead to more significant reductions in HbA1c compared to DPP-4 inhibitors.[12]

This compound vs. SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent another major class of oral antidiabetic drugs. Indirect comparisons have suggested that SGLT2 inhibitors may offer slightly greater A1c reduction compared to DPP-4 inhibitors.[13] One systematic review reported that SGLT2 inhibitors led to a slightly greater overall reduction in HbA1c compared to DPP-4 inhibitors when added to metformin.[14]

Data Summary Tables

Table 1: this compound A1c Reduction as Monotherapy and Add-on Therapy

TherapyDrug/DosageTreatment DurationBaseline A1c (approx.)Mean A1c ReductionStudy Reference
Monotherapy This compound 12.5 mg26 weeks7.9%-0.56%DeFronzo et al.[5]
This compound 25 mg26 weeks7.9%-0.59%DeFronzo et al.[5]
Add-on to Metformin This compound 12.5 mg26 weeks8.0%-0.6%Nauck et al.[7]
This compound 25 mg26 weeks8.0%-0.6%Nauck et al.[7]
Add-on to Pioglitazone This compound 12.5 mg26 weeksN/A-0.66%Pratley et al.[9]
This compound 25 mg26 weeksN/A-0.80%Pratley et al.[9]
Add-on to Metformin + Pioglitazone This compound 25 mg24 weeksN/A-1.38%PEAK Trial

Table 2: Indirect Comparison of A1c Reduction Across Different Drug Classes (as add-on to Metformin)

Drug ClassRepresentative Drug(s)Mean A1c Reduction (approx.)Reference
DPP-4 Inhibitors This compound, Sitagliptin, etc.-0.6% to -0.8%Nauck et al.[7], Meta-analyses
GLP-1 Receptor Agonists Liraglutide, Semaglutide-1.0% to -1.8%Systematic Reviews[11][12]
SGLT2 Inhibitors Canagliflozin, Empagliflozin-0.7% to -0.9%Indirect Comparisons[13][14]

Note: These are generalized ranges from indirect comparisons and meta-analyses; individual results may vary.

Experimental Protocols and Methodologies

The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled, and randomized designs.

This compound Monotherapy Trial (DeFronzo et al.)[5]
  • Objective: To assess the efficacy and safety of this compound monotherapy in drug-naïve patients with T2DM.

  • Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 329 patients with T2DM inadequately controlled with diet and exercise.

  • Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily.

  • Primary Endpoint: Change from baseline in HbA1c at week 26.

This compound Add-on to Metformin Trial (Nauck et al.)[7]
  • Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to metformin.

  • Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 527 patients with T2DM inadequately controlled on a stable dose of metformin (≥1500 mg/day).

  • Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily, in addition to their ongoing metformin therapy.

  • Primary Endpoint: Change from baseline in HbA1c at week 26.

This compound Add-on to Pioglitazone Trial (Pratley et al.)[9]
  • Objective: To assess the efficacy and safety of this compound as an add-on therapy to pioglitazone.

  • Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 493 patients with T2DM inadequately controlled on pioglitazone (with or without metformin or a sulfonylurea).

  • Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily, in addition to their ongoing pioglitazone therapy.

  • Primary Endpoint: Change from baseline in HbA1c at week 26.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme. This action prevents the degradation of incretin hormones, GLP-1 and GIP, leading to a cascade of downstream effects that improve glycemic control.

Alogliptin_Mechanism cluster_pre Physiological State (Post-Meal) cluster_post Pharmacological Intervention Food Food Intake Gut Intestinal L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4 DPP-4 Enzyme DPP4->GLP1_GIP_inactive degrades GLP1_GIP->DPP4 Pancreas Pancreatic Islets GLP1_GIP->Pancreas acts on This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake Glucagon->Glucose reduces production

Mechanism of Action of this compound
Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for the randomized, double-blind, placebo-controlled trials discussed.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment (26 Weeks) cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HbA1c, FPG, etc.) Informed_Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Group_A Group A This compound 12.5 mg + Background Therapy Randomization->Group_A Group_B Group B This compound 25 mg + Background Therapy Randomization->Group_B Group_C Group C Placebo + Background Therapy Randomization->Group_C Follow_Up Regular Follow-up Visits (A1c, Safety Monitoring) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Final_Visit End-of-Study Visit (Week 26) Follow_Up->Final_Visit Data_Analysis Data Analysis (Primary & Secondary Endpoints) Final_Visit->Data_Analysis

Generalized Clinical Trial Workflow

References

A Comparative Guide to Validated Analytical Methods for Alogliptin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The methodologies discussed have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and integrity for pharmaceutical analysis.[2][3][4]

Understanding this compound's Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[5][6][7][8]

Alogliptin_Mechanism cluster_ingestion Food Ingestion cluster_incretins Incretin Hormones cluster_pancreas Pancreas cluster_effects Glycemic Control Food Food GLP-1 GLP-1 Food->GLP-1 GIP GIP Food->GIP Beta_Cells Beta Cells GLP-1->Beta_Cells Stimulates Alpha_Cells Alpha Cells GLP-1->Alpha_Cells Inhibits DPP-4 DPP-4 GLP-1->DPP-4 Degraded by GIP->Beta_Cells Stimulates GIP->DPP-4 Degraded by Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose This compound This compound This compound->DPP-4 Inhibits

Caption: this compound's signaling pathway in glycemic control.

Comparison of Validated Analytical Methods

A variety of analytical techniques have been successfully employed for the quantification of this compound in bulk drug and pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and Thin-Layer Chromatography (TLC).[9] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

The following tables summarize the performance characteristics of different validated methods for this compound analysis, as per ICH guidelines.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodStationary PhaseMobile PhaseDetection (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Reference
RP-HPLCHypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µmAcetonitrile:Ammonium carbonate buffer (55:45 v/v)27785–3060.030.09100.3[10][11]
RP-HPLCShiseido (250 x 4.6 mm, 5µm)Water:Methanol (75:25 v/v)22510-350.230.78-[12]
RP-HPLC (Simultaneous with Metformin)Symmetry C18, 5µm (4.6 x 150mm)Phosphate buffer (0.02M), pH-3.8:Methanol:Acetonitrile (60:20:20%v/v)2600-361.3774.174100.28[13]
RP-HPLC (Simultaneous with Metformin HCl)Agilent C18 (150 X 4.6 mm, 5µ)Phosphate buffer (pH 3.0 with 0.1% OPA):Methanol (20:80 v/v)24210-30---
HPLCC18 columnSodium lauryl sulfate buffer (0.1% w/v, pH 3):Methanol (70:30, v/v)220----[14]

Table 2: Spectrophotometric and TLC Methods

MethodTechniqueWavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Spectrophotometry (Derivative Ratio)UV-Vis-2.5–25.0--[15]
Spectrophotometry (Ratio Subtraction)UV-Vis-2.5–25.0--[15]
TLC-DensitometryTLC230---[14]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for the key methods cited.

RP-HPLC Method for this compound in Bulk and Tablets[10][11]
  • Instrumentation: Agilent 1200 system with a UV detector.

  • Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer in a ratio of 55:45 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 277 nm.

  • Injection Volume: 20 µL.

  • Run Time: 6.0 minutes.

  • Standard Preparation: A stock solution of this compound benzoate is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to fall within the calibration range (85–306 µg/mL).

  • Sample Preparation: Tablet powder equivalent to a known amount of this compound is accurately weighed, dissolved in the mobile phase, sonicated, and filtered. The filtrate is then diluted to the appropriate concentration.

  • Validation Parameters: The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.

RP-HPLC Method for Simultaneous Estimation of this compound and Metformin[13]
  • Instrumentation: HPLC with a UV detector.

  • Column: Symmetry C18, 5µm (4.6 x 150mm).

  • Mobile Phase: A mixture of Phosphate buffer (0.02M, pH 3.8), Methanol, and Acetonitrile in a ratio of 60:20:20 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Standard stock solutions of this compound and Metformin are prepared separately in the mobile phase. Working standard solutions are prepared by appropriate dilution of the stock solutions.

  • Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of this compound and Metformin is weighed, transferred to a volumetric flask, dissolved in the mobile phase with the aid of sonication, and filtered.

  • Validation Parameters: The method was validated according to ICH guidelines for system suitability, selectivity, specificity, linearity, sensitivity, precision, accuracy, and robustness.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The ICH guidelines outline a systematic approach to validation, encompassing various performance characteristics.[16][17]

Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2(R1)) Start Start Method_Development Analytical Method Development Start->Method_Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation End End Method_Implementation->End

Caption: ICH-compliant analytical method validation workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Alogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes research and development. Adherence to these guidelines is critical for laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Disposal Plan for this compound

This compound, while not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, requires careful handling and a specific disposal protocol due to its pharmacological activity and potential environmental impact. The recommended and primary method for this compound disposal is incineration by a licensed hazardous material disposal company .

Step-by-Step Disposal Protocol:
  • Segregation and Collection:

    • Collect waste this compound, including expired or unused bulk powder, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues, in a designated, clearly labeled, and sealed waste container.

    • The container should be robust and leak-proof.

  • Labeling:

    • Clearly label the waste container as "this compound Waste for Incineration."

    • Include the date of waste generation and the name of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow all institutional and local regulations for chemical waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated, the date of collection, and the date of transfer to the disposal contractor.

    • Retain all disposal manifests and certificates of destruction provided by the contractor.

Under no circumstances should this compound be disposed of down the drain or in regular trash. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), this practice is strongly discouraged to prevent the introduction of pharmacologically active compounds into aquatic ecosystems.

Environmental and Safety Data

Parameter Result Test Guideline Implication
Fish Early Life Stage Toxicity No effects on fathead minnow embryo growth, hatching time or success, or larval survival and growth up to the regulatory limit concentration of 10 mg/L.[1]OECD Test 210At the tested concentration, this compound did not show acute toxicity to the early life stages of this fish species.
'Ready' Biodegradability Not specified in the available public assessment report, but the test was conducted.[1]OECD Test 301 BThe results of this test would indicate the potential for this compound to be broken down by microorganisms in the environment.
Water Hazard Class 1 (Slightly hazardous for water)Self-assessmentIndicates a low potential for harm to aquatic environments, but warrants proper disposal to minimize exposure.

Experimental Protocol: Determination of this compound in Environmental Samples

The following is a representative experimental protocol for the detection and quantification of this compound in water samples, synthesized from established High-Performance Liquid Chromatography (HPLC) methods. This protocol can be adapted for other environmental matrices with appropriate sample preparation.

Sample Preparation (Water Sample)
  • Collect a representative water sample (e.g., 500 mL) in a clean, amber glass bottle.

  • Filter the sample through a 0.45 µm membrane filter to remove suspended particles.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load the filtered water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at approximately 277 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the environmental sample can be determined by comparing its peak area to the calibration curve.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a research or laboratory setting.

AlogliptinDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_documentation Documentation and Compliance A This compound Waste Generation (Expired chemical, contaminated labware, experimental residues) B Segregate and Collect in Designated Waste Container A->B C Label Container Clearly 'this compound Waste for Incineration' B->C D Store in Secure Designated Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Arrange for Waste Pickup E->F G Transfer Waste to Contractor with SDS F->G H Incineration at a Permitted Facility G->H I Maintain Waste Generation and Transfer Records G->I J Receive and File Certificate of Destruction H->J

This compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alogliptin
Reactant of Route 2
Alogliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。